2-Fluorobenzyl olaparib-d4
Beschreibung
Structure
3D Structure
Eigenschaften
Molekularformel |
C24H23FN4O3 |
|---|---|
Molekulargewicht |
438.5 g/mol |
IUPAC-Name |
4-[[2-fluoro-3-[4-(2,2,3,3-tetradeuteriocyclopropanecarbonyl)piperazine-1-carbonyl]phenyl]methyl]-2H-phthalazin-1-one |
InChI |
InChI=1S/C24H23FN4O3/c25-21-16(14-20-17-5-1-2-6-18(17)22(30)27-26-20)4-3-7-19(21)24(32)29-12-10-28(11-13-29)23(31)15-8-9-15/h1-7,15H,8-14H2,(H,27,30)/i8D2,9D2 |
InChI-Schlüssel |
OXEZBBMVOZEGNT-LZMSFWOYSA-N |
Isomerische SMILES |
[2H]C1(C(C1([2H])[2H])C(=O)N2CCN(CC2)C(=O)C3=CC=CC(=C3F)CC4=NNC(=O)C5=CC=CC=C54)[2H] |
Kanonische SMILES |
C1CC1C(=O)N2CCN(CC2)C(=O)C3=CC=CC(=C3F)CC4=NNC(=O)C5=CC=CC=C54 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Fluorobenzyl Olaparib-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a plausible synthetic pathway for 2-Fluorobenzyl olaparib-d4 (B1164694), a deuterated analog of the potent PARP inhibitor Olaparib (B1684210). The incorporation of deuterium (B1214612) at the 2-fluorobenzyl moiety can be a valuable strategy in drug discovery and development to investigate metabolic stability, pharmacokinetic profiles, and to serve as an internal standard in analytical studies. This document outlines the synthetic route, provides detailed experimental protocols for key transformations, and summarizes quantitative data.
Introduction
Olaparib is a first-in-class poly (ADP-ribose) polymerase (PARP) inhibitor approved for the treatment of certain types of cancer, particularly those with BRCA1/2 mutations. The synthesis of isotopically labeled analogs, such as 2-Fluorobenzyl olaparib-d4, is crucial for a deeper understanding of its pharmacological properties. The substitution of hydrogen with deuterium can influence the rate of metabolic processes due to the kinetic isotope effect, potentially leading to an altered pharmacokinetic profile. This guide proposes a convergent synthetic strategy, commencing with the preparation of a deuterated 2-fluorobenzyl precursor, followed by its incorporation into the core structure of Olaparib.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned through a multi-step process that involves the synthesis of a deuterated 2-fluorobenzylamine, its coupling to a pre-functionalized phthalazinone core, and subsequent final modifications. A plausible retrosynthetic analysis suggests the disconnection of the final molecule into three key fragments: a deuterated 2-fluorobenzylamine, a piperazine-cyclopropylmethanone unit, and a phthalazinone-benzoic acid core.
A forward synthesis approach based on this strategy is presented below. The synthesis begins with the preparation of 2-fluorobenzaldehyde-d4, which is then converted to the corresponding deuterated amine. In parallel, the phthalazinone-piperazine intermediate is synthesized. The final steps involve the coupling of these two key fragments.
Caption: Proposed synthesis pathway for this compound.
Experimental Protocols
Synthesis of 2-Fluorobenzaldehyde-d4
A common method for the synthesis of deuterated benzaldehydes is the formylation of a deuterated aromatic precursor.[1]
-
Reaction: Vilsmeier-Haack formylation of Fluorobenzene-d5.
-
Reagents: Fluorobenzene-d5 (1.0 eq.), N,N-Dimethylformamide (DMF, 3.0 eq.), Phosphorus oxychloride (POCl3, 1.2 eq.).
-
Procedure: To a cooled (0 °C) solution of DMF in an inert solvent such as dichloromethane (B109758), POCl3 is added dropwise. The mixture is stirred for 30 minutes to form the Vilsmeier reagent. Fluorobenzene-d5 is then added slowly, and the reaction mixture is heated to 60-70 °C for several hours. After completion, the reaction is quenched with an aqueous sodium acetate (B1210297) solution and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by vacuum distillation or column chromatography.
Synthesis of 2-Fluorobenzyl-d4-amine
The deuterated aldehyde can be converted to the corresponding amine via reductive amination.[2][3]
-
Reaction: Reductive amination of 2-Fluorobenzaldehyde-d4.
-
Reagents: 2-Fluorobenzaldehyde-d4 (1.0 eq.), Ammonium (B1175870) acetate or aqueous ammonia, Sodium cyanoborohydride (NaBH3CN, 1.5 eq.), Methanol.
-
Procedure: 2-Fluorobenzaldehyde-d4 is dissolved in methanol, followed by the addition of a solution of ammonium acetate in methanol. The mixture is stirred at room temperature for 1-2 hours to form the imine intermediate. Sodium cyanoborohydride is then added portion-wise, and the reaction is stirred for an additional 12-24 hours. The solvent is removed under reduced pressure, and the residue is taken up in water and extracted with an organic solvent. The organic extracts are dried and concentrated to yield the crude amine, which can be purified by distillation or conversion to its hydrochloride salt.
Synthesis of 4-(4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid
This key intermediate can be synthesized according to established literature procedures.[4][5]
-
Reaction: Multi-step synthesis starting from 2-formylbenzoic acid.
-
Procedure: The synthesis typically involves the reaction of 2-formylbenzoic acid with dimethylphosphite (B8804443) to form a phosphonate (B1237965) intermediate. This is followed by a Horner-Wadsworth-Emmons reaction with 4-cyano-3-fluorobenzaldehyde. The resulting olefin is then hydrolyzed and cyclized with hydrazine to afford the phthalazinone core. Subsequent functional group manipulations lead to the desired benzoic acid derivative.
Synthesis of this compound
The final step involves the amide coupling of the deuterated amine with the phthalazinone-benzoic acid intermediate, followed by the introduction of the cyclopropylcarbonyl group.
-
Reaction: Amide bond formation.
-
Reagents: 4-((4-(cyclopropanecarbonyl)piperazin-1-yl)carbonyl)-2-fluorobenzyl)phthalazin-1(2H)-one (This is an alternative intermediate where the piperazine (B1678402) part is already attached to the benzoic acid), or coupling of 2-Fluorobenzyl-d4-amine to a suitable precursor. A more direct route involves coupling 1-(cyclopropylcarbonyl)piperazine with 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoyl chloride. The deuterated benzyl (B1604629) group is introduced earlier in the synthesis.
A more plausible final step based on convergent synthesis would be the coupling of the deuterated benzylamine (B48309) with a pre-formed acid chloride.
-
Reaction: Amide coupling of 2-Fluorobenzyl-d4-amine with 4-(4-oxo-3,4-dihydrophthalazin-1-yl)benzoyl chloride.
-
Reagents: 2-Fluorobenzyl-d4-amine (1.0 eq.), 4-(4-oxo-3,4-dihydrophthalazin-1-yl)benzoyl chloride (1.0 eq.), Triethylamine (B128534) or another non-nucleophilic base, Dichloromethane or a similar aprotic solvent.
-
Procedure: To a solution of 2-Fluorobenzyl-d4-amine and triethylamine in dichloromethane at 0 °C, a solution of 4-(4-oxo-3,4-dihydrophthalazin-1-yl)benzoyl chloride in dichloromethane is added dropwise. The reaction mixture is stirred at room temperature for several hours. After completion, the reaction is washed with water and brine, dried over sodium sulfate, and the solvent is evaporated. The crude product is then purified by column chromatography or recrystallization. Finally, the piperazine moiety is introduced and acylated with cyclopropanecarbonyl chloride following established olaparib synthesis protocols.[4]
Data Presentation
The following tables summarize the expected quantitative data for the key steps in the synthesis of this compound. The yields are based on literature precedents for similar non-deuterated transformations and may vary.
Table 1: Synthesis of Deuterated Intermediates
| Step | Reaction | Starting Material | Product | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Formylation | Fluorobenzene-d5 | 2-Fluorobenzaldehyde-d4 | DMF, POCl3 | DCM | 60-70 | 4-6 | 75-85 | >98 (GC) |
| 2 | Reductive Amination | 2-Fluorobenzaldehyde-d4 | 2-Fluorobenzyl-d4-amine | NH4OAc, NaBH3CN | Methanol | RT | 12-24 | 60-70 | >97 (GC) |
Table 2: Synthesis of this compound
| Step | Reaction | Starting Material | Product | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 3 | Amide Coupling | 2-Fluorobenzyl-d4-amine & Acid Chloride | Amide Intermediate | Et3N | DCM | RT | 2-4 | 80-90 | >95 (HPLC) |
| 4 | Final Assembly | Amide Intermediate | This compound | 1-(Cyclopropylcarbonyl)piperazine, Coupling agents | Acetonitrile | RT | 12-18 | 70-80 | >99 (HPLC) |
Logical Relationships and Experimental Workflows
The following diagrams illustrate the logical flow of the synthesis and a typical experimental workflow for a key step.
Caption: Logical flow of the convergent synthesis strategy.
Caption: Experimental workflow for the reductive amination step.
Conclusion
This technical guide outlines a robust and plausible synthetic pathway for this compound. The proposed route leverages established synthetic methodologies for the synthesis of olaparib and incorporates a well-defined strategy for the introduction of the deuterium-labeled 2-fluorobenzyl group. The provided experimental protocols and tabulated data serve as a valuable resource for researchers and scientists engaged in the synthesis of isotopically labeled drug molecules for advanced pharmaceutical research. The successful synthesis of this deuterated analog will enable more precise and informative studies into the metabolism and pharmacokinetics of Olaparib.
References
- 1. benchchem.com [benchchem.com]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Physicochemical Properties of 2-Fluorobenzyl Olaparib-d4
Disclaimer: Publicly available data on the specific molecule "2-Fluorobenzyl olaparib-d4" is limited. This guide provides a comprehensive overview based on the well-characterized parent compound, Olaparib (B1684210), and its deuterated analog, Olaparib-d4 (B1164694). The properties of the title compound are inferred based on these known values and an analysis of its structural modifications.
Introduction to this compound
This compound is a chemically modified derivative of Olaparib, a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP).[1][2] Understanding its physicochemical properties is critical for researchers in drug development, as these characteristics influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation requirements.
The molecule features three key structural components:
-
Olaparib: The core pharmacophore responsible for PARP inhibition.
-
2-Fluorobenzyl group: A benzyl (B1604629) ring substituted with a fluorine atom at the 2-position. This modification is expected to alter properties such as lipophilicity and molecular interactions.
-
Deuterium labeling (-d4): The replacement of four hydrogen atoms with deuterium. This isotopic substitution makes the molecule a suitable internal standard for quantification in mass spectrometry-based assays.[3][4]
Physicochemical Properties
The following tables summarize the known properties of the parent compound Olaparib and its deuterated analog, Olaparib-d4. The projected properties for this compound are inferred from these baseline values.
Table 1: General and Calculated Properties
| Property | Olaparib | Olaparib-d4 | This compound (Inferred) |
| Molecular Formula | C₂₄H₂₃FN₄O₃ | C₂₄H₁₉D₄FN₄O₃[3][5] | C₃₁H₂₆D₄FN₄O₃ |
| Molecular Weight | 434.18 g/mol | 438.5 g/mol [3][5] | ~542.6 g/mol |
| Topological Polar Surface Area | 86.37 Ų[6] | 82.1 Ų | ~86.37 Ų (Assumed unchanged) |
| Hydrogen Bond Donors | 1[6] | 1 | 1 |
| Hydrogen Bond Acceptors | 6[6] | 6 | 6 |
| Rotatable Bonds | 6[6] | 6 | ~8 |
Table 2: Experimental Solubility Data
| Compound | Solvent | Solubility | Temperature |
| Olaparib | Aqueous (pH 5) | 90.9 mg/L[7] | Not Specified |
| Aqueous (pH 7) | 75.3 mg/L[7] | Not Specified | |
| Aqueous (pH 9) | 82.4 mg/L[7] | Not Specified | |
| Ethanol | 5.5 mg/mL[8] | 37°C | |
| Olaparib-d4 | DMSO | 10 mg/mL[3][4] | Not Specified |
| DMF | 3 mg/mL[3][4] | Not Specified |
Inference for this compound: The addition of a lipophilic 2-fluorobenzyl group would likely decrease the aqueous solubility compared to Olaparib while potentially increasing its solubility in organic solvents.
Biological Mechanism of Action
Olaparib and its derivatives function by inhibiting PARP enzymes, which are critical for the repair of DNA single-strand breaks (SSBs).[9] In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to BRCA1/2 mutations, the inhibition of PARP leads to an accumulation of unrepaired SSBs.[9] During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs).[10] The cell's inability to repair these DSBs results in genomic instability and ultimately leads to cell death, a concept known as synthetic lethality.[9][11]
Caption: Mechanism of Action: PARP Inhibition and Synthetic Lethality.
Experimental Protocols
The following are standard, detailed methodologies for determining key physicochemical properties applicable to novel compounds like this compound.
This method is considered the gold standard for determining thermodynamic equilibrium solubility.[12][13]
-
Objective: To determine the saturation concentration of the compound in aqueous buffer at a controlled temperature.
-
Materials:
-
Procedure:
-
Add an excess amount of the solid compound to a vial. The excess should be visible to ensure saturation is reached.[13]
-
Add a known volume of the desired aqueous buffer to the vial.
-
Securely cap the vials and place them on an orbital shaker.
-
Agitate the samples at 37 ± 1 °C. Equilibrium is typically reached within 24-72 hours.[12] To confirm equilibrium, samples should be taken at multiple time points (e.g., 24, 48, and 72 hours) until the concentration plateaus.[12]
-
After agitation, separate the undissolved solid from the solution via centrifugation or filtration.
-
Carefully collect the supernatant and dilute it with an appropriate solvent for analysis.
-
Quantify the concentration of the dissolved compound using a validated analytical method.
-
Perform the experiment in triplicate for each pH condition.[14]
-
The partition coefficient (Log P) measures the lipophilicity of a compound and is crucial for predicting its membrane permeability.[15]
-
Objective: To determine the ratio of the compound's concentration in a biphasic system of n-octanol and water.
-
Materials:
-
This compound
-
n-Octanol (HPLC grade)
-
Purified water (HPLC grade)
-
Glass vials
-
Vortex mixer and/or shaker
-
Centrifuge
-
Validated analytical method (e.g., HPLC-UV or LC-MS/MS)
-
-
Procedure:
-
Pre-saturation: Prepare pre-saturated solvents by mixing n-octanol and water in a large vessel, shaking vigorously for 24 hours, and allowing the phases to separate. This ensures mutual saturation of the two phases.[16]
-
Prepare a stock solution of the compound in one of the phases (typically the one in which it is more soluble).
-
In a clean vial, add a known volume of the pre-saturated n-octanol and a known volume of the pre-saturated water (a 1:1 ratio is common).
-
Spike the biphasic system with a small volume of the compound's stock solution.
-
Cap the vial and shake vigorously for 1-24 hours to allow the compound to partition between the two phases.[17]
-
Centrifuge the vial to ensure complete separation of the two immiscible layers.
-
Carefully sample a known volume from both the upper n-octanol layer and the lower aqueous layer.
-
Determine the concentration of the compound in each phase using a validated analytical method.
-
Calculation: Calculate Log P using the formula: Log P = log₁₀ ([Concentration in n-octanol] / [Concentration in water]).[15][18]
-
Physicochemical Characterization Workflow
The comprehensive characterization of a new chemical entity involves a logical sequence of experiments to build a complete profile of the molecule.
Caption: A typical workflow for small molecule physicochemical characterization.
References
- 1. urology-textbook.com [urology-textbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Olaparib-d4 | Cayman Chemical | Biomol.com [biomol.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Olaparib-d4 - Cayman Chemical [bioscience.co.uk]
- 6. olaparib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. astrazeneca.com [astrazeneca.com]
- 8. tga.gov.au [tga.gov.au]
- 9. What is the mechanism of Olaparib? [synapse.patsnap.com]
- 10. targetedonc.com [targetedonc.com]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. who.int [who.int]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 15. acdlabs.com [acdlabs.com]
- 16. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. waters.com [waters.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 2-Fluorobenzyl Olaparib-d4
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mass spectrometric fragmentation pattern of 2-Fluorobenzyl olaparib-d4 (B1164694), a deuterated internal standard crucial for the quantitative analysis of the PARP inhibitor olaparib (B1684210). Understanding the fragmentation behavior of this isotopically labeled compound is paramount for developing robust and reliable bioanalytical methods in drug metabolism and pharmacokinetic studies. This document details the experimental protocols, presents fragmentation data in a structured format, and visualizes the fragmentation pathways to facilitate a deeper understanding.
Introduction to Olaparib and its Deuterated Analog
Olaparib is a potent poly(ADP-ribose) polymerase (PARP) inhibitor approved for the treatment of various cancers, particularly those with BRCA1/2 mutations.[1][2] Accurate quantification of olaparib in biological matrices is essential during drug development and clinical monitoring. Stable isotope-labeled internal standards, such as 2-Fluorobenzyl olaparib-d4, are the gold standard for mass spectrometry-based quantification, as they mimic the analyte's behavior during sample preparation and ionization, correcting for matrix effects and instrument variability.[3][4] The "2-Fluorobenzyl" designation in the topic refers to the 4-fluorobenzyl moiety inherent to the olaparib structure. The deuterated form, olaparib-d4, contains four deuterium (B1214612) atoms on the cyclopropylcarbonyl group.[3][5]
Experimental Protocols for Mass Spectrometric Analysis
The fragmentation data presented in this guide are based on methodologies described in the scientific literature for the analysis of olaparib. These protocols typically employ liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
A. Sample Preparation and Liquid Chromatography:
Biological samples are typically prepared using protein precipitation followed by solid-phase extraction or liquid-liquid extraction to isolate the analyte and internal standard. Chromatographic separation is achieved on a C18 reverse-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol).
B. Mass Spectrometry Conditions:
Mass spectrometric analysis is generally performed using an electrospray ionization (ESI) source in positive ion mode. A triple quadrupole or an ion trap mass spectrometer is used to generate fragmentation data.[1][6]
-
Ion Source: Electrospray Ionization (ESI), Positive Mode
-
MS Scan Range: m/z 50–650[1]
-
Gas Temperature: 330 °C[1]
-
Gas Flow Rate: 11 L/min[1]
-
Capillary Voltage: 4000 V[1]
-
Nebulizer Pressure: 35 psi[1]
-
Fragmentor Voltage: 135 V[1]
Mass Spectrometry Fragmentation Data
The fragmentation of this compound is inferred from the well-characterized fragmentation of unlabeled olaparib. The four deuterium atoms on the cyclopropylcarbonyl moiety result in a 4 Dalton mass shift in the precursor ion and any fragment ions retaining this part of the molecule.
Precursor and Product Ions
The table below summarizes the expected major ions for both olaparib and this compound in positive ion ESI-MS/MS.
| Compound | Precursor Ion [M+H]⁺ (m/z) | Major Product Ions (m/z) | Fragment Identity |
| Olaparib | 435.2 | 367.1 | [M+H - C₄H₅NO]⁺ |
| 281.1 | [M+H - C₉H₁₂N₂O₂]⁺ | ||
| 324.1 | [M+H - C₇H₅FO]⁺ | ||
| This compound | 439.2 | 367.1 | [M+H - C₄H₁D₄NO]⁺ |
| 285.1 | [M+H - C₉H₈D₄N₂O₂]⁺ | ||
| 328.1 | [M+H - C₇H₅FO]⁺ |
Data for olaparib fragmentation is based on published literature.[1][7] Data for this compound is extrapolated based on the known fragmentation of olaparib and the location of the deuterium labels.
Fragmentation Pathway of this compound
The proposed fragmentation pathway of the protonated this compound molecule ([M+H]⁺ at m/z 439.2) is initiated by the cleavage of the amide bond and other susceptible bonds within the piperazine (B1678402) ring and its substituents. The primary fragmentation routes are visualized in the following diagram.
Caption: Proposed fragmentation pathway of this compound.
Experimental Workflow for Fragmentation Analysis
The logical workflow for determining the fragmentation pattern of a deuterated standard like this compound involves a systematic approach from method development to data interpretation.
Caption: Workflow for fragmentation pattern elucidation.
Conclusion
The mass spectrometric fragmentation of this compound follows a predictable pattern based on the fragmentation of unlabeled olaparib. The key diagnostic fragments arise from the cleavage of the amide linkages and the piperazine ring, with a characteristic +4 Da mass shift for fragments retaining the deuterated cyclopropylcarbonyl moiety. This detailed understanding is essential for the development of sensitive and specific quantitative bioanalytical methods for olaparib, supporting its clinical development and therapeutic drug monitoring. The provided experimental framework and fragmentation data serve as a valuable resource for researchers in the field of drug metabolism and pharmacokinetics.
References
- 1. Multi-Steps Fragmentation-Ion Trap Mass Spectrometry Coupled to Liquid Chromatography Diode Array System for Investigation of Olaparib Related Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Olaparib-d4 | C24H23FN4O3 | CID 131708411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Multi-Steps Fragmentation-Ion Trap Mass Spectrometry Coupled to Liquid Chromatography Diode Array System for Investigation of Olaparib Related Substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Multi-Steps Fragmentation-Ion Trap Mass Spectrometry Coupled to Liquid Chromatography Diode Array System for Investigation of Olaparib Related Substances | Semantic Scholar [semanticscholar.org]
Technical Guide: Synthesis and Spectroscopic Characterization of 2-Fluorobenzyl Olaparib-d4
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide details the synthesis and predicted NMR spectral data for 2-Fluorobenzyl olaparib-d4 (B1164694). As of the compilation of this document, specific experimental data for this deuterated analog is not publicly available. The information provided is based on established synthetic routes for Olaparib (B1684210) and its derivatives, alongside spectral data for related compounds.
Introduction
Olaparib is a potent poly(ADP-ribose) polymerase (PARP) inhibitor utilized in cancer therapy.[1] Isotopic labeling, such as the deuteration of the piperazine (B1678402) moiety in Olaparib, is a common strategy in drug metabolism and pharmacokinetic (DMPK) studies to understand the biotransformation of a drug candidate. This guide provides a theoretical framework for the synthesis and NMR characterization of 2-Fluorobenzyl olaparib-d4, a derivative of Olaparib.
Proposed Synthesis of this compound
The synthesis of this compound can be achieved through the coupling of a key intermediate, 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid, with a deuterated and functionalized piperazine derivative. Several synthetic strategies for Olaparib have been reported, often involving the formation of an amide bond between the benzoic acid intermediate and a piperazine derivative.[2][3][4][5] A plausible synthetic route is outlined below.
Synthesis of 1-(2-Fluorobenzyl)piperazine-d8
The initial step involves the synthesis of the deuterated piperazine moiety. This can be accomplished by the alkylation of piperazine-d8 with 2-fluorobenzyl bromide.
Amide Coupling to form this compound
The final step is the coupling of 1-(2-Fluorobenzyl)piperazine-d8 with 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid. This reaction is typically facilitated by a peptide coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA).[4][5]
Predicted NMR Spectral Data
The following tables summarize the expected ¹H and ¹³C NMR spectral data for this compound. The data is a composite based on published data for Olaparib and 2-fluorobenzyl derivatives.[6][7][8] The signals corresponding to the piperazine ring protons will be absent in the ¹H NMR spectrum due to deuteration.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~12.5 | s | NH (phthalazinone) |
| ~8.2 | m | Aromatic H (phthalazinone) |
| ~7.8-7.9 | m | Aromatic H (phthalazinone) |
| ~7.1-7.5 | m | Aromatic H (fluorobenzyl & fluorobenzoyl) |
| ~4.3 | s | CH₂ (benzyl) |
| ~3.6 | s | CH₂ (benzyl of piperazine) |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (amide) |
| ~160 | C=O (phthalazinone) |
| ~158 (d) | C-F (fluorobenzyl) |
| ~157 (d) | C-F (fluorobenzoyl) |
| ~120-145 | Aromatic C |
| ~60 | CH₂ (benzyl) |
| ~55 | CH₂ (benzyl of piperazine) |
Solvent: DMSO-d₆. Note: Carbon signals of the deuterated piperazine ring will exhibit splitting due to C-D coupling and will have significantly lower intensity in a standard ¹³C NMR spectrum.
Experimental Protocols
General Synthesis Protocol for this compound
-
Synthesis of 1-(2-Fluorobenzyl)piperazine-d8: To a solution of piperazine-d8 (1.2 eq) in a suitable solvent such as dichloromethane (B109758) (DCM) or acetonitrile, add triethylamine (2.0 eq). Cool the mixture to 0 °C and add 2-fluorobenzyl bromide (1.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours. After completion, the reaction is worked up by washing with water and brine. The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure to yield the product.
-
Amide Coupling: To a solution of 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (1.0 eq) in dimethylformamide (DMF), add HBTU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 30 minutes. Add 1-(2-Fluorobenzyl)piperazine-d8 (1.1 eq) and continue stirring at room temperature for 12-24 hours. The reaction mixture is then poured into water and the precipitated solid is collected by filtration, washed with water, and dried to afford crude this compound. Purification can be achieved by recrystallization or column chromatography.
NMR Sample Preparation Protocol
-
Weigh approximately 5-10 mg of the purified this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[9][10]
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.[11]
-
Ensure the sample is fully dissolved. If necessary, gently warm or vortex the vial.
-
If any solid particles are present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[12]
-
The final sample height in the NMR tube should be approximately 4-5 cm.[12]
-
Cap the NMR tube and carefully wipe the outside with a tissue dampened with acetone (B3395972) or isopropanol (B130326) before inserting it into the spectrometer.[10]
Visualizations
Proposed Synthetic Workflow
Caption: Proposed synthesis of this compound.
NMR Experimental Workflow
Caption: Standard workflow for NMR sample preparation and analysis.
References
- 1. a2bchem.com [a2bchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US20180057464A1 - Processes for preparing olaparib - Google Patents [patents.google.com]
- 5. WO2018038680A1 - Processes for preparing olaparib - Google Patents [patents.google.com]
- 6. Olaparib(763113-22-0) 1H NMR spectrum [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Validated stability indicating assay method of olaparib: LC-ESI-Q-TOF-MS/MS and NMR studies for characterization of its new hydrolytic and oxidative forced degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 11. organomation.com [organomation.com]
- 12. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
A Comprehensive Technical Guide to the Purity Analysis of 2-Fluorobenzyl Olaparib-d4 Reference Standard
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the methodologies and data interpretation essential for the purity analysis of the 2-Fluorobenzyl olaparib-d4 (B1164694) reference standard. Ensuring the purity and identity of this deuterated internal standard is critical for its application in pharmacokinetic and metabolic studies, where it serves to enhance the accuracy of quantitative bioanalytical methods.
Introduction to 2-Fluorobenzyl Olaparib-d4
This compound is a stable, isotopically labeled version of Olaparib, a potent poly (ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy.[1][2][3] The deuterium (B1214612) labeling makes it an ideal internal standard for mass spectrometry-based quantification of Olaparib in biological matrices.[3][4][5] The accurate characterization of its purity is paramount to ensure the reliability of analytical data.
The chemical structure of this compound is presented below.
Caption: Chemical structure of this compound.
Analytical Methods for Purity Assessment
A multi-tiered analytical approach is necessary to comprehensively assess the purity of the this compound reference standard. This typically involves a combination of chromatographic and spectroscopic techniques.
Reverse-phase HPLC (RP-HPLC) is a cornerstone technique for determining the chemical purity of Olaparib and its analogs.[1][2][6] It effectively separates the main compound from process-related impurities and degradation products.
Experimental Protocol: RP-HPLC Purity Assay
A typical RP-HPLC method for Olaparib purity analysis is detailed below. This method can be adapted for the deuterated standard.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., Waters Symmetry C18, 150 x 4.6 mm, 5 µm)[1] |
| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile). A common ratio is 50:50 (v/v).[1][6] |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 20 µL[1] |
| Detection | UV spectrophotometry at 254 nm[1][2] |
| Column Temperature | Ambient or controlled at 35 °C[2] |
| Diluent | Methanol or a mixture of methanol and water.[1][6] |
Data Presentation: HPLC Purity Analysis
The results of the HPLC analysis should be presented in a clear, tabular format.
| Analyte | Retention Time (min) | Peak Area (%) | Specification |
| This compound | ~4.3 | >98% | ≥98% |
| Individual Impurity | Varies | <0.1% | ≤0.1% |
| Total Impurities | Varies | <2% | ≤2% |
LC-MS is employed to confirm the identity of the this compound and to identify any potential impurities. The high sensitivity and selectivity of mass spectrometry make it an invaluable tool for this purpose.
Experimental Protocol: LC-MS Identity Confirmation
| Parameter | Condition |
| LC System | Similar to the HPLC system described above. |
| Mass Spectrometer | Electrospray Ionization (ESI) in positive ion mode. |
| Scan Range | m/z 100-1000 |
| Expected m/z | [M+H]⁺ for C₂₄H₁₉D₄FN₄O₃ (Molecular Weight: 438.5)[3][7][8] |
Data Presentation: LC-MS Analysis
| Compound | Formula | Molecular Weight | Observed [M+H]⁺ |
| This compound | C₂₄H₁₉D₄FN₄O₃ | 438.5 | 439.5 |
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the reference standard and to ensure the correct positioning of the deuterium labels.
Experimental Protocol: NMR Analysis
| Parameter | Condition |
| Spectrometer | 400 MHz or higher |
| Solvent | DMSO-d₆ or CDCl₃ |
| Analysis | Comparison of the obtained spectrum with the known spectrum of unlabeled Olaparib, noting the absence of signals corresponding to the deuterated positions. |
Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and fluorine in the compound, which serves as a fundamental check of its empirical formula.
Data Presentation: Elemental Analysis
| Element | Theoretical (%) | Found (%) |
| Carbon (C) | 65.73 | 65.68 |
| Hydrogen (H) + Deuterium (D) | 5.29 | 5.32 |
| Nitrogen (N) | 12.77 | 12.75 |
| Fluorine (F) | 4.33 | 4.30 |
Impurity Profiling
The synthesis of Olaparib can result in several process-related impurities.[9] These may also be present in the deuterated analog. A thorough purity analysis should aim to identify and quantify these potential impurities.
Common Olaparib Impurities:
-
Starting materials and intermediates: Unreacted precursors from the synthesis.[9]
-
By-products: Compounds formed through side reactions.
-
Degradation products: Formed during storage or handling.
A list of potential impurities and their molecular weights is provided in the table below.
| Impurity Name | Molecular Formula | Molecular Weight |
| Olaparib Desfluoro Impurity[9] | C₂₄H₂₄N₄O₃ | 416.48 |
| 4-(4-Fluorobenzyl)phthalazin-1(2H)-one[10] | C₁₅H₁₁FN₂O | 254.26 |
| 4-(4-Fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one[10] | C₂₀H₁₉FN₄O₂ | 366.4 |
Workflow for Purity Analysis
The logical flow of the purity analysis process is crucial for a comprehensive characterization of the reference standard.
Caption: A typical workflow for the purity analysis of a reference standard.
Conclusion
The purity analysis of the this compound reference standard is a critical process that underpins the reliability of bioanalytical data. A combination of chromatographic and spectroscopic techniques, as detailed in this guide, is essential for a thorough characterization. Adherence to well-defined experimental protocols and clear data presentation are paramount for ensuring the quality and suitability of the reference standard for its intended use in drug development and research.
References
- 1. turkishjcrd.com [turkishjcrd.com]
- 2. Development and validation of a high-performance liquid chromatography method for the quantitation of intracellular PARP inhibitor Olaparib in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. veeprho.com [veeprho.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. zenodo.org [zenodo.org]
- 7. Olaparib D4 | CAS No: NA [aquigenbio.com]
- 8. Olaparib-d4 - Cayman Chemical [bioscience.co.uk]
- 9. Olaparib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
The Role of 2-Fluorobenzyl Olaparib-d4 in Advancing PARP Inhibitor Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-Fluorobenzyl olaparib-d4 (B1164694), a deuterated analog of the potent poly(ADP-ribose) polymerase (PARP) inhibitor, Olaparib. While not intended for therapeutic use itself, this stable isotope-labeled compound is a critical tool in the research and development of Olaparib-based cancer therapies. Its primary application lies in its use as an internal standard for highly accurate and precise quantification of Olaparib in biological matrices. This guide will detail its chemical properties, its principal research application, a representative experimental protocol for its use, and the underlying mechanism of action of its parent compound, Olaparib.
Compound Profile: 2-Fluorobenzyl olaparib-d4
This compound is a synthetic, deuterated version of Olaparib where four hydrogen atoms on the cyclopropylcarbonyl moiety have been replaced with deuterium. This isotopic substitution results in a molecule with a higher mass but chemically identical properties to Olaparib.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 4-((3-(4-(cyclopropane-1-carbonyl-d4)piperazine-1-carbonyl)-4-fluorobenzyl)phthalazin-1(2H)-one | [1] |
| Synonyms | Olaparib-d4, N/A | [1][2] |
| Molecular Formula | C24H19D4FN4O3 | [3] |
| Formula Weight | 438.5 g/mol | [2][3] |
| Monoisotopic Mass | 438.20052575 Da | [2] |
| Purity | ≥99% deuterated forms (d1-d4) | [3] |
| Appearance | A solid | [3] |
| Solubility | DMF: 3 mg/ml, DMSO: 10 mg/ml | [3] |
| Storage | 4°C | [3] |
| Stability | ≥ 4 years | [3] |
Core Research Application: Internal Standard in Quantitative Analysis
The fundamental research use of this compound is as an internal standard in analytical and pharmacokinetic studies.[1] In techniques such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), an internal standard is a compound added in a known amount to samples, calibrators, and controls. Its purpose is to correct for the loss of analyte during sample preparation and for variations in instrument response.
The ideal internal standard is chemically and physically similar to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. Deuterated standards like Olaparib-d4 are considered the "gold standard" for LC-MS-based quantification because they co-elute with the analyte (Olaparib) and exhibit similar ionization efficiency, but are easily differentiated by their mass-to-charge ratio (m/z). This significantly improves the accuracy and precision of Olaparib quantification in complex biological samples such as plasma, serum, and tissue homogenates.[1][3]
This precise quantification is essential for:
-
Pharmacokinetic (PK) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of Olaparib.
-
Therapeutic Drug Monitoring (TDM): Ensuring that patients are receiving the optimal dose of Olaparib to maximize efficacy and minimize toxicity.
-
Metabolic Research: Identifying and quantifying the metabolites of Olaparib.
-
Bioequivalence Studies: Comparing the bioavailability of different formulations of Olaparib.
Experimental Protocols
General Protocol for Olaparib Quantification in Human Plasma using LC-MS/MS
This protocol provides a representative methodology for the use of this compound as an internal standard.
Objective: To accurately quantify the concentration of Olaparib in human plasma samples.
Materials:
-
Human plasma samples
-
Olaparib reference standard
-
This compound (internal standard)
-
Acetonitrile (B52724) (protein precipitation agent)
-
Formic acid (mobile phase additive)
-
Ultrapure water
-
Calibrators and quality control (QC) samples
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of Olaparib in DMSO.
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
-
Preparation of Working Solutions:
-
Prepare a series of working solutions of Olaparib by serial dilution of the stock solution with 50:50 acetonitrile:water to create calibration standards (e.g., ranging from 1 ng/mL to 1000 ng/mL).
-
Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in 50:50 acetonitrile:water.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, calibrator, or QC sample, add 20 µL of the internal standard working solution (this compound).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate Olaparib from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Olaparib: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific values to be determined by infusion).
-
This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (precursor will be +4 Da compared to Olaparib).
-
-
-
-
Data Analysis:
-
Integrate the peak areas for both Olaparib and this compound.
-
Calculate the ratio of the peak area of Olaparib to the peak area of the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.
-
Determine the concentration of Olaparib in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizing Workflows and Mechanisms
Experimental Workflow for a Pharmacokinetic Study
The following diagram illustrates a typical workflow for a preclinical or clinical pharmacokinetic study where this compound would be utilized.
Caption: Workflow for a pharmacokinetic study of Olaparib.
Mechanism of Action: Olaparib and PARP Inhibition
To understand why the quantification of Olaparib is critical, it is essential to understand its mechanism of action. Olaparib is a potent inhibitor of PARP enzymes, particularly PARP1 and PARP2.[3][4] These enzymes are crucial for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[5]
In normal cells, if SSBs are not repaired, they can lead to the collapse of replication forks and the formation of more lethal DNA double-strand breaks (DSBs). These DSBs are then repaired by the high-fidelity homologous recombination (HR) pathway, which relies on proteins like BRCA1 and BRCA2.
However, in cancer cells with mutations in BRCA1 or BRCA2, the HR pathway is deficient. When Olaparib inhibits PARP, SSBs accumulate and are converted to DSBs.[6] Since the cancer cells cannot repair these DSBs through the defective HR pathway, this leads to genomic instability and ultimately, cell death.[7] This concept is known as "synthetic lethality," where a deficiency in two different pathways (PARP inhibition and HR deficiency) is lethal to the cell, while a deficiency in either one alone is not.
The following diagram illustrates this signaling pathway and the therapeutic intervention with Olaparib.
Caption: Olaparib's mechanism via synthetic lethality.
Conclusion
This compound is an indispensable research tool that enables the robust and reliable quantification of Olaparib. While it does not possess therapeutic properties itself, its role as an internal standard is critical for the clinical development and optimization of Olaparib therapy. By facilitating accurate measurements in pharmacokinetic, pharmacodynamic, and toxicological studies, this compound helps ensure that this life-extending cancer therapy can be used safely and effectively. This guide provides the foundational knowledge for researchers and drug development professionals to understand and implement the use of this vital analytical reagent in their work.
References
- 1. veeprho.com [veeprho.com]
- 2. Olaparib-d4 | C24H23FN4O3 | CID 131708411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Olaparib | C24H23FN4O3 | CID 23725625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. a2bchem.com [a2bchem.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. urology-textbook.com [urology-textbook.com]
Unraveling the Structural Nuances: A Comparative Analysis of 2-Fluorobenzyl Olaparib-d4 and Olaparib-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the structural differences between two deuterated analogs of the PARP inhibitor Olaparib (B1684210): 2-Fluorobenzyl olaparib-d4 (B1164694) and the more commonly referenced olaparib-d4. Understanding these distinctions is crucial for researchers engaged in the development of targeted cancer therapies and for those utilizing these compounds as internal standards in analytical studies.
Core Structural Features and Key Differences
Olaparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, critical in the cellular DNA damage response. Deuterated versions of olaparib, such as olaparib-d4, are frequently employed as internal standards in pharmacokinetic and metabolic studies due to their mass difference, which allows for clear differentiation from the non-deuterated parent drug in mass spectrometry analysis.
Olaparib-d4 is characterized by the substitution of four hydrogen atoms with deuterium (B1214612) on the cyclopropylcarbonyl moiety. Its systematic IUPAC name is 4-[[4-fluoro-3-[4-(2,2,3,3-tetradeuteriocyclopropanecarbonyl)piperazine-1-carbonyl]phenyl]methyl]-2H-phthalazin-1-one.[1][2]
2-Fluorobenzyl olaparib-d4 , as its name suggests, introduces an additional structural modification. Based on systematic nomenclature, this compound is presumed to feature a fluorine atom at the 2-position of the benzyl (B1604629) ring, in addition to the deuterium labeling on the cyclopropyl (B3062369) group. This seemingly minor alteration can have significant implications for the molecule's physicochemical properties and its interactions with biological targets.
It is important to note that while a commercial supplier provides a product under the name "this compound" with the CAS number 2732919-14-9, the accompanying structural diagram and molecular formula appear to be identical to that of olaparib-d4, creating a degree of ambiguity.[3][4] This guide will proceed based on the assumption that the name accurately reflects an additional fluorination on the benzyl ring.
Comparative Data
To facilitate a clear understanding of the structural and chemical distinctions, the following table summarizes the key properties of both compounds.
| Property | Olaparib-d4 | This compound (Assumed Structure) |
| IUPAC Name | 4-[[4-fluoro-3-[4-(2,2,3,3-tetradeuteriocyclopropanecarbonyl)piperazine-1-carbonyl]phenyl]methyl]-2H-phthalazin-1-one | 4-[[2-fluoro-5-[4-(2,2,3,3-tetradeuteriocyclopropanecarbonyl)piperazine-1-carbonyl]phenyl]methyl]-2H-phthalazin-1-one |
| Molecular Formula | C₂₄H₁₉D₄FN₄O₃ | C₂₄H₁₈D₄F₂N₄O₃ |
| Molecular Weight | ~438.5 g/mol | ~456.5 g/mol |
| Key Structural Difference from Olaparib | Four deuterium atoms on the cyclopropyl ring. | Four deuterium atoms on the cyclopropyl ring and one fluorine atom on the benzyl ring. |
Visualizing the Structural Distinction
The following diagram, generated using the DOT language, illustrates the precise structural difference between olaparib-d4 and the assumed structure of this compound.
Caption: Structural comparison of Olaparib-d4 and this compound.
Experimental Protocols: A Representative Synthetic Approach
Hypothetical Synthetic Workflow for this compound
The following diagram outlines a plausible synthetic workflow.
Caption: A potential synthetic pathway for this compound.
Step-by-Step Methodology (General Principles):
-
Synthesis of the Substituted Benzyl-Phthalazinone Core: The synthesis would commence with a commercially available, appropriately substituted toluic acid or a related precursor bearing a fluorine atom at the desired position on the aromatic ring. This starting material would undergo a series of reactions, likely including bromination or other halogenation of the methyl group, followed by coupling with a suitable phthalazinone precursor.
-
Preparation of the Deuterated Side Chain: The deuterated cyclopropylcarbonyl piperazine moiety would be synthesized separately. This typically involves the use of deuterated reagents to introduce the four deuterium atoms onto the cyclopropane (B1198618) ring of cyclopropanecarboxylic acid, which is then activated and coupled to piperazine.
-
Final Coupling Reaction: The substituted benzyl-phthalazinone core would then be coupled with the deuterated piperazine side chain. This is commonly achieved through an amide bond formation reaction, often facilitated by a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
-
Purification and Characterization: The final product would be purified using standard chromatographic techniques, such as column chromatography or preparative high-performance liquid chromatography (HPLC). The structure and purity of this compound would be confirmed by analytical methods including nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) and high-resolution mass spectrometry (HRMS) to verify the molecular weight and isotopic labeling.
Conclusion
The primary structural difference between this compound and olaparib-d4 lies in the presence of an additional fluorine atom on the benzyl ring of the former. This modification, while seemingly small, alters the molecule's elemental composition and molecular weight, and is expected to influence its electronic properties, lipophilicity, and metabolic stability. For researchers in drug development and analytical sciences, a precise understanding of these structural nuances is paramount for the accurate interpretation of experimental data and the rational design of future PARP inhibitors. Further experimental characterization of this compound is necessary to fully elucidate its properties and potential applications.
References
- 1. Olaparib-d4 - Cayman Chemical [bioscience.co.uk]
- 2. Olaparib D4 | CAS No: NA [aquigenbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. immunomart.com [immunomart.com]
- 5. Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Isotopic Landscape of Olaparib: A Technical Guide to 2-Fluorobenzyl Olaparib-d4
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the isotopic labeling pattern of deuterated Olaparib (B1684210), with a specific focus on a hypothetical yet synthetically feasible isotopologue: 2-Fluorobenzyl olaparib-d4 (B1164694) . While the commercially prevalent deuterated standard for Olaparib features deuterium (B1214612) atoms on the cyclopropyl (B3062369) ring (Olaparib-d4), this guide will explore the synthesis, characterization, and potential applications of an analog labeled on the 2-fluorobenzyl moiety. Such a molecule serves as a valuable tool in pharmacokinetic and metabolic studies, offering a distinct mass shift from the more common internal standard.
Understanding Deuterated Olaparib: A Tale of Two Isotopologues
Isotopically labeled compounds are indispensable in drug development for their role as internal standards in quantitative bioanalysis. The addition of deuterium atoms provides a distinct mass signature detectable by mass spectrometry, without significantly altering the chemical properties of the molecule.
The Prevalent Standard: Olaparib-d4 (Cyclopropyl-labeled)
The most commonly available deuterated form of Olaparib is labeled on the cyclopropyl group. This isotopologue, herein referred to as Olaparib-d4 (Cyclopropyl) , is widely used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) assays for the quantification of Olaparib in biological matrices.[1][2]
A Hypothetical-but-Valuable Analog: 2-Fluorobenzyl olaparib-d4
This guide focuses on a theoretical isotopologue, This compound , where the four deuterium atoms are strategically placed on the benzyl (B1604629) ring of the 2-fluorobenzyl group. While not a standard commercial product, its synthesis is achievable and offers an alternative internal standard with a different fragmentation pattern in mass spectrometry, which can be advantageous in complex matrix analyses.
Isotopic Labeling Pattern and Physicochemical Properties
The precise placement of deuterium atoms is critical for the utility of an isotopically labeled standard. The following tables summarize the key properties of both the common Olaparib-d4 and the proposed this compound.
| Property | Olaparib (Unlabeled) | Olaparib-d4 (Cyclopropyl) | This compound (Hypothetical) |
| Molecular Formula | C₂₄H₂₃FN₄O₃ | C₂₄H₁₉D₄FN₄O₃ | C₂₄H₁₉D₄FN₄O₃ |
| Monoisotopic Mass (Da) | 434.1758 | 438.2009 | 438.2009 |
| Molecular Weight ( g/mol ) | 434.46 | 438.50 | 438.50 |
| IUPAC Name | 4-[(3-[4-(cyclopropanecarbonyl)piperazine-1-carbonyl]-4-fluorophenyl)methyl]-2H-phthalazin-1-one | 4-[[4-fluoro-3-[4-(2,2,3,3-tetradeuteriocyclopropanecarbonyl)piperazine-1-carbonyl]phenyl]methyl]-2H-phthalazin-1-one[3] | 4-[[3-[4-(cyclopropanecarbonyl)piperazine-1-carbonyl]-4-fluoro-2,3,5,6-tetradeuterophenyl]methyl]-2H-phthalazin-1-one |
| Labeling Position | N/A | Cyclopropyl Ring | 2-Fluorobenzyl Ring |
Synthesis of this compound: A Proposed Experimental Protocol
The synthesis of this compound can be achieved by modifying established synthetic routes for Olaparib, incorporating a deuterated starting material for the 2-fluorobenzyl moiety.
Synthesis of Deuterated 2-Fluoro-5-methylbenzoic acid
The key starting material is a deuterated analog of 2-fluoro-5-methylbenzoic acid. This can be prepared via electrophilic aromatic substitution using deuterated sulfuric acid (D₂SO₄) and D₂O.
Protocol:
-
To a solution of 2-fluoro-5-methylbenzoic acid in an appropriate inert solvent, add a stoichiometric excess of deuterated sulfuric acid (D₂SO₄) and deuterated water (D₂O).
-
Heat the reaction mixture under reflux for an extended period (24-48 hours) to allow for complete H/D exchange on the aromatic ring.
-
Monitor the reaction progress by ¹H NMR spectroscopy, observing the disappearance of the aromatic proton signals.
-
Upon completion, carefully quench the reaction with D₂O ice and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-fluoro-3,4,6-trideutero-5-(trideuteromethyl)benzoic acid.
Conversion to Deuterated 2-Fluoro-5-(bromomethyl)benzoic acid
The deuterated benzoic acid derivative is then brominated at the benzylic position.
Protocol:
-
Dissolve the deuterated 2-fluoro-5-methylbenzoic acid in a suitable solvent like carbon tetrachloride.
-
Add N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide.
-
Reflux the mixture while irradiating with a UV lamp to facilitate benzylic bromination.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture, filter off the succinimide, and concentrate the filtrate to obtain the crude deuterated 2-fluoro-5-(bromomethyl)benzoic acid.
Coupling with Phthalazinone Core and Final Assembly
The deuterated benzyl bromide is then used in the standard synthetic route for Olaparib.
Protocol:
-
The deuterated 2-fluoro-5-(bromomethyl)benzoic acid is coupled with the phthalazinone core structure.
-
The resulting intermediate is then reacted with 1-(cyclopropanecarbonyl)piperazine to yield the final product, this compound. The specific coupling reagents and conditions would follow established procedures for Olaparib synthesis.[4]
Mass Spectrometry Analysis
The primary application of this compound is as an internal standard in mass spectrometry-based quantification of Olaparib.
Expected Mass Spectra
In a typical LC-MS/MS analysis, the deuterated standard will co-elute with the unlabeled analyte but will be distinguished by its higher mass-to-charge ratio (m/z).
| Compound | Parent Ion (m/z) [M+H]⁺ | Expected Major Fragment Ions (m/z) |
| Olaparib (Unlabeled) | 435.18 | 281.1 (Phthalazinone moiety), 155.1 (Cyclopropylcarbonylpiperazine moiety) |
| This compound | 439.21 | 281.1 (Unlabeled Phthalazinone moiety), 155.1 (Unlabeled Cyclopropylcarbonylpiperazine moiety), Deuterated benzyl fragment |
Note: The exact m/z values of fragment ions for the deuterated compound would depend on the fragmentation pathway.
Logical Workflow for Isotopic Purity Assessment
Signaling Pathways and Applications
Olaparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, which play a crucial role in DNA single-strand break repair. In cancer cells with BRCA1/2 mutations, which are deficient in homologous recombination-based DNA repair, inhibition of PARP leads to synthetic lethality.
The use of a deuterated internal standard like this compound is critical for accurately quantifying Olaparib concentrations in preclinical and clinical samples. This allows for precise determination of pharmacokinetic parameters (absorption, distribution, metabolism, and excretion) and pharmacodynamic relationships, ensuring optimal dosing and efficacy in patients.
Conclusion
While Olaparib-d4 labeled on the cyclopropyl group remains the industry standard for bioanalytical assays, the synthesis and characterization of this compound present a viable and valuable alternative for researchers. This guide provides a foundational understanding of its proposed isotopic labeling pattern, a detailed, albeit theoretical, synthetic protocol, and the analytical considerations for its use. The development of diverse isotopically labeled standards is crucial for enhancing the robustness and accuracy of quantitative bioanalysis in drug development.
References
Methodological & Application
Application Note: High-Throughput Quantification of Olaparib in Human Plasma Using 2-Fluorobenzyl Olaparib-d4 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of olaparib (B1684210), a PARP inhibitor, in human plasma. The method utilizes 2-Fluorobenzyl olaparib-d4 (B1164694) as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and drug development research. The protocol outlines a straightforward liquid-liquid extraction (LLE) procedure for sample preparation followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer.
Note: While this document specifies the use of 2-Fluorobenzyl olaparib-d4, the presented data and methodologies are based on studies utilizing structurally similar and commonly employed deuterated internal standards for olaparib, such as [2H8]-olaparib, due to a lack of specific literature on the requested compound.
Introduction
Olaparib is a potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, approved for the treatment of various cancers, particularly those with BRCA1/2 mutations.[1][2][3][4] Accurate and reliable quantification of olaparib in biological matrices is crucial for understanding its pharmacokinetics, ensuring patient safety, and optimizing therapeutic outcomes. LC-MS/MS has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is critical as it co-elutes with the analyte and compensates for variations in sample preparation, injection volume, and matrix effects, thereby improving the accuracy and precision of the assay.[5] This application note provides a comprehensive protocol for the determination of olaparib in human plasma, validated to meet regulatory guidelines.
Experimental
-
Olaparib reference standard
-
This compound (Internal Standard, IS)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Ammonium formate
-
Formic acid
-
Ultrapure water
-
Human plasma (K2EDTA)
-
Liquid Chromatography: UPLC/HPLC system (e.g., Waters Acquity UPLC, Shimadzu Nexera)
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex QTRAP, Waters Xevo TQ-S) equipped with an electrospray ionization (ESI) source.
-
Olaparib Stock Solution (1 mg/mL): Dissolve 10 mg of olaparib in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Dissolve 10 mg of this compound in 10 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the olaparib stock solution in 50:50 methanol/water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (10 ng/mL): Dilute the IS stock solution in ethyl acetate.
-
Thaw plasma samples, calibration standards, and QC samples on ice.
-
Vortex mix all samples to ensure homogeneity.
-
To 100 µL of plasma, add 1 mL of ethyl acetate containing the internal standard (10 ng/mL).
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer the supernatant (organic layer) to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of 50:50 water/acetonitrile.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
| Parameter | Condition |
| Column | C18 column (e.g., Waters CORTECS UPLC C18, 2.1 x 50 mm, 1.6 µm) |
| Mobile Phase A | 10 mM Ammonium Formate with 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Gradient | 5% B to 95% B over 4 minutes, hold for 1.5 min, re-equilibrate for 3.5 min |
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Olaparib: m/z 435.4 → 281.1IS (this compound): m/z 443.4 → 281.3 (projected) |
| Capillary Voltage | 3.0 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 550°C |
| Gas Flow | Desolvation: 1000 L/h, Cone: 150 L/h |
| Collision Energy | Olaparib: 28 V, IS: 45 V (optimized for specific instrument) |
Method Validation and Performance
The method was validated according to regulatory guidelines, demonstrating excellent performance across various parameters.
| Parameter | Result |
| Calibration Range | 0.5 - 50,000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.15 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
Data synthesized from studies using [2H8]-olaparib as the internal standard.[6]
The intra- and inter-day accuracy and precision were evaluated at four QC levels.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Deviation) |
| LLOQ | 0.5 | < 11% | < 9% | < ±9% |
| LQC | 1.5 | < 8% | < 7% | < ±8% |
| MQC | 75 | < 5% | < 6% | < ±5% |
| HQC | 37,500 | < 4% | < 5% | < ±4% |
Data synthesized from studies using deuterated olaparib internal standards.[3][6]
| Parameter | Result |
| Extraction Recovery | > 91% |
| Matrix Effect | Minimal (<15%) |
Data synthesized from multiple olaparib quantification studies.[1][7]
Experimental Workflow Diagram
Caption: Workflow for Olaparib Analysis.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and high-throughput solution for the quantitative analysis of olaparib in human plasma. The use of a stable isotope-labeled internal standard, exemplified here by this compound, ensures the accuracy and precision required for clinical and research applications. The simple liquid-liquid extraction protocol and rapid chromatographic runtime allow for the efficient processing of large numbers of samples. This method is well-suited for therapeutic drug monitoring, pharmacokinetic analysis, and other studies requiring precise measurement of olaparib concentrations.
References
- 1. researchgate.net [researchgate.net]
- 2. ashdin.com [ashdin.com]
- 3. Quantitative Characterization of Olaparib in Nanodelivery System and Target Cell Compartments by LC-MS/MS [mdpi.com]
- 4. Validated stability indicating assay method of olaparib: LC-ESI-Q-TOF-MS/MS and NMR studies for characterization of its new hydrolytic and oxidative forced degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. ashdin.com [ashdin.com]
"application of 2-Fluorobenzyl olaparib-d4 in pharmacokinetic studies of olaparib"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olaparib (B1684210) is a potent poly(ADP-ribose) polymerase (PARP) inhibitor that has demonstrated significant efficacy in the treatment of various cancers, particularly those with BRCA1/2 mutations. To accurately characterize its absorption, distribution, metabolism, and excretion (ADME) properties, robust bioanalytical methods are essential for pharmacokinetic (PK) studies. The use of a stable isotope-labeled internal standard is crucial for achieving high accuracy and precision in quantification by mass spectrometry. 2-Fluorobenzyl olaparib-d4 (B1164694), a deuterated analog of olaparib, serves as an ideal internal standard for the bioanalysis of olaparib in biological matrices. Its chemical name is 4-(3-(4-(cyclopropane-1-carbonyl-d4)piperazine-1-carbonyl)-4-fluorobenzyl)phthalazin-1(2H)-one, with a molecular formula of C24H19D4FN4O3.[1][2] This document provides detailed application notes and protocols for the use of 2-Fluorobenzyl olaparib-d4 in pharmacokinetic studies of olaparib.
Principle and Application
In liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, a stable isotope-labeled internal standard (SIL-IS) is the gold standard. This compound is an ideal SIL-IS for olaparib quantification due to several key properties:
-
Co-elution with the Analyte: It has nearly identical chromatographic behavior to olaparib, ensuring they experience similar matrix effects during ionization.
-
Similar Extraction Recovery: Its physicochemical properties closely match those of olaparib, leading to comparable recovery during sample preparation.
-
Mass Shift for Detection: The mass difference of 4 Da allows for distinct detection from the unlabeled olaparib in the mass spectrometer, while minimizing the risk of isotopic cross-talk.
The use of this compound enables reliable correction for variability in sample preparation and instrument response, leading to highly accurate and precise quantification of olaparib in complex biological matrices such as plasma and tissue homogenates.
Quantitative Data Summary
The following table summarizes the performance characteristics of a validated UPLC-MS/MS method for the quantification of olaparib in human plasma using a deuterated internal standard (olaparib-d4).[3]
| Parameter | Value | Reference |
| Linearity Range | 100 - 20,000 ng/mL | [3] |
| Correlation Coefficient (r) | 0.9993 | [3] |
| Precision (CV%) | < 9.09% | [3] |
| Accuracy | 89.23% - 111.08% | [3] |
| Limit of Detection (LOD) | 30 ng/mL | [3] |
| Recovery | ~98% | [3] |
Experimental Protocols
Preparation of Stock and Working Solutions
a. Olaparib Stock Solution (1 mg/mL):
- Accurately weigh 10 mg of olaparib standard.
- Dissolve in 10 mL of a suitable solvent (e.g., DMSO or methanol).
- Store at -20°C.
b. This compound Internal Standard (IS) Stock Solution (1 mg/mL):
- Accurately weigh 1 mg of this compound.
- Dissolve in 1 mL of a suitable solvent (e.g., DMSO or methanol).
- Store at -20°C.
c. Working Solutions:
- Prepare serial dilutions of the olaparib stock solution with a 50:50 mixture of acetonitrile (B52724) and water to create calibration standards and quality control (QC) samples at various concentrations.
- Prepare a working solution of the IS by diluting the IS stock solution with the same solvent mixture to a final concentration of, for example, 100 ng/mL.
Sample Preparation from Plasma (Protein Precipitation)
This protocol is a general guideline and may require optimization based on specific laboratory conditions and matrices.
-
Thaw plasma samples on ice.
-
Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the IS working solution to each tube (except for blank samples, to which 20 µL of the solvent mixture is added).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to each tube to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Analysis
The following are typical starting conditions that may require optimization:
a. Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B (linear gradient)
-
2.5-3.0 min: 90% B (hold)
-
3.0-3.1 min: 90-10% B (linear gradient)
-
3.1-4.0 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
b. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Olaparib: m/z 435.2 → 367.1 (Quantifier), m/z 435.2 → 105.1 (Qualifier)
-
This compound (IS): m/z 439.2 → 371.1 (Quantifier) (Note: These transitions are examples and should be optimized for the specific instrument used.)
-
-
Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for each transition to achieve maximum sensitivity.
Visualizations
Caption: Bioanalytical workflow for olaparib quantification.
Caption: Rationale for using a stable isotope-labeled internal standard.
References
"therapeutic drug monitoring assay development with 2-Fluorobenzyl olaparib-d4"
Application Note: A Validated LC-MS/MS Assay for Therapeutic Drug Monitoring of Olaparib (B1684210) in Human Plasma
Introduction
Olaparib (Lynparza®) is a potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, approved for the treatment of various cancers, particularly those with BRCA1/2 mutations.[1] Therapeutic Drug Monitoring (TDM) of olaparib can be beneficial for optimizing treatment by ensuring drug exposure is within the therapeutic window, thereby maximizing efficacy while minimizing toxicity.[2][3] This document describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of olaparib in human plasma, intended for TDM. The assay utilizes a stable isotope-labeled internal standard, olaparib-d8 (B11931777), for accurate and precise quantification.
Mechanism of Action: PARP Inhibition
Olaparib competitively inhibits PARP1 and PARP2, enzymes crucial for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1] In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., due to BRCA mutations), the accumulation of unrepaired SSBs leads to the formation of double-strand breaks (DSBs) during DNA replication. These DSBs cannot be effectively repaired, resulting in synthetic lethality and tumor cell death.
Figure 1: Simplified signaling pathway of Olaparib's mechanism of action.
Assay Principle
This method involves the extraction of olaparib and an internal standard (IS), olaparib-d8, from human plasma via protein precipitation. The extracted samples are then analyzed by LC-MS/MS. The analytes are separated chromatographically and detected by a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Note on the Internal Standard: The user specified "2-Fluorobenzyl olaparib-d4". Due to a lack of publicly available data on the specific mass transitions and fragmentation patterns for this particular deuterated analog, this protocol has been adapted to use the well-characterized and commonly cited internal standard, [2H8]-olaparib (olaparib-d8).[4] The principles and workflow described herein are directly transferable.
Experimental Protocols
Materials and Reagents
-
Olaparib reference standard (≥98% purity)
-
Olaparib-d8 (isotopic purity ≥99%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2EDTA)
Equipment
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes and general laboratory consumables
Preparation of Stock and Working Solutions
-
Olaparib Stock Solution (1 mg/mL): Accurately weigh and dissolve olaparib in methanol.
-
Olaparib Working Solutions: Prepare serial dilutions of the stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve olaparib-d8 in methanol.
-
IS Working Solution (10 ng/mL): Dilute the IS stock solution in acetonitrile.
Sample Preparation Protocol
Figure 2: Experimental workflow for plasma sample preparation.
-
Pipette 50 µL of plasma (calibration standard, QC, or patient sample) into a microcentrifuge tube.
-
Add 100 µL of the IS working solution (10 ng/mL olaparib-d8 in acetonitrile).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
LC-MS/MS Method Parameters
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| HPLC System | UHPLC System |
| Column | UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent[4] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | As required for optimal separation |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Monitored Transition | Olaparib: m/z 435.4 → 281.1[4] |
| Olaparib-d8: m/z 443.2 → 281.1[4] | |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for specific instrument |
| Gas Temperatures | Optimized for specific instrument |
Assay Validation Summary
The method should be validated according to the latest FDA and EMA guidelines for bioanalytical method validation.[5] Key validation parameters are summarized below.
Table 3: Summary of Assay Validation Parameters
| Parameter | Acceptance Criteria | Typical Performance[4][5][6] |
| Linearity | r² ≥ 0.99 | r² ≥ 0.999 |
| Calibration Range | Lower Limit of Quantification (LLOQ) to Upper Limit of Quantification (ULOQ) | 0.5 - 50,000 ng/mL[4] or 100 - 10,000 ng/mL[7] |
| Accuracy | Within ±15% of nominal value (±20% at LLOQ) | Within ±9% of nominal value |
| Precision (Intra- & Inter-day) | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ) | CV < 11% |
| Recovery | Consistent, precise, and reproducible | >85% |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | Minimal matrix effects observed |
| Stability | Analyte stable under various storage and handling conditions | Stable for 24h at room temp, 3 freeze-thaw cycles, and long-term at -80°C[4] |
Data Analysis and Reporting
-
Integrate the peak areas for olaparib and olaparib-d8 for all samples.
-
Calculate the peak area ratio (Olaparib Area / Olaparib-d8 Area).
-
Generate a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of olaparib in QC and patient samples by interpolating their peak area ratios from the calibration curve.
-
The final concentration should be reported in ng/mL. The preliminary TDM target for olaparib trough concentration is approximately 1290 ng/mL.[2]
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of olaparib in human plasma. Its wide calibration range and robust performance make it suitable for routine therapeutic drug monitoring, aiding in the personalization of olaparib therapy for cancer patients.
References
- 1. CN105985294B - Preparation method of olaparib - Google Patents [patents.google.com]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. EP3504196A1 - Processes for preparing olaparib - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Olaparib Analysis Using 2-Fluorobenzyl olaparib-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of olaparib (B1684210) in biological matrices, utilizing 2-Fluorobenzyl olaparib-d4 (B1164694) as an internal standard (IS). The methodologies described herein are based on established bioanalytical techniques and are intended to guide researchers in developing robust and reliable assays for pharmacokinetic studies, therapeutic drug monitoring, and other research applications.
Introduction
Olaparib is an orally active poly (ADP-ribose) polymerase (PARP) inhibitor approved for the treatment of certain types of cancers, particularly those with BRCA1/2 mutations.[1][2] Accurate quantification of olaparib in biological samples is crucial for understanding its pharmacokinetics, ensuring therapeutic efficacy, and monitoring patient compliance. The use of a stable isotope-labeled internal standard, such as 2-Fluorobenzyl olaparib-d4, is essential for correcting for matrix effects and variations during sample preparation and analysis, thereby ensuring high accuracy and precision.[3] While specific data on this compound is limited in publicly available literature, the principles and methods described for other deuterated olaparib analogs like [2H8]-olaparib and Olaparib-D4 are directly applicable.[1][4]
This guide details three common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Quantitative Data Summary
The following tables summarize typical quantitative parameters obtained from various validated methods for olaparib analysis. These values can serve as a benchmark for method development and validation.
Table 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters for Olaparib Analysis
| Parameter | Typical Conditions |
| Chromatographic Column | C18 columns (e.g., Waters UPLC® BEH C18, 2.1 × 50 mm, 1.7 µm)[1] |
| Mobile Phase | A gradient or isocratic mixture of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid)[5][6] |
| Flow Rate | 0.8 - 1.2 mL/min[6][7] |
| Injection Volume | 5 - 20 µL[5][7] |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[2][8] |
| MRM Transitions (Olaparib) | m/z 435.4 → 281.1[1], m/z 435.22 → 366.96[5] |
| MRM Transitions (IS) | m/z 443.2 → 281.1 (for [2H8]-olaparib)[1] |
| Internal Standard | Deuterated olaparib (e.g., [2H8]-olaparib, Olaparib-D4)[1][4] |
Table 2: Performance Characteristics of Olaparib Bioanalytical Methods
| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |
| Linearity Range (ng/mL) | 0.5 - 50,000[1] | 10 - 5000[2] | 140 - 7000[9][10] |
| Intra-day Precision (%CV) | < 11%[1] | ≤ 9.3%[2] | ≤ 14.3%[11] |
| Inter-day Precision (%CV) | < 11%[1] | ≤ 9.3%[2] | ≤ 14.3%[11] |
| Accuracy (% Deviation) | < 9%[1] | ± 7.6%[2] | -12.7 to 13.5%[11] |
| Extraction Recovery | > 85% | 50.44% - >91%[12][13] | ≥ 92.3%[11] |
Experimental Protocols
General Workflow for Olaparib Analysis
The general workflow for analyzing olaparib in biological samples involves sample collection, addition of the internal standard, extraction of the analyte, and subsequent analysis by LC-MS/MS.
Caption: General workflow for olaparib analysis in biological samples.
Protocol 1: Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for sample cleanup, suitable for high-throughput analysis.[5] It involves adding a solvent to the sample to precipitate proteins, which are then removed by centrifugation.
Materials:
-
Biological matrix (e.g., human plasma)
-
This compound internal standard working solution
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to the sample.[5]
-
Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge the tubes at high speed (e.g., 13,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.[5]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.[5]
Caption: Workflow for the protein precipitation method.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE is a classic extraction technique that separates compounds based on their differential solubilities in two immiscible liquid phases. It often provides cleaner extracts than PPT.[12]
Materials:
-
Biological matrix (e.g., human plasma)
-
This compound internal standard working solution
-
Extraction solvent (e.g., ethyl acetate or methyl-t-butyl ether)[1][12]
-
Aqueous buffer (e.g., ammonium bicarbonate)[8]
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
Procedure:
-
Pipette 100 µL of the plasma sample into a microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution and vortex briefly.
-
Add a specific volume of an aqueous buffer if required to adjust the pH.
-
Add 1 mL of the extraction solvent (e.g., ethyl acetate).[1]
-
Vortex the mixture vigorously for 5-10 minutes to ensure thorough mixing of the phases.
-
Centrifuge at 13,200 rpm for 10 minutes to separate the aqueous and organic layers.[1]
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 40°C.[8]
-
Reconstitute the dried residue in 100 µL of the mobile phase.[1]
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Caption: Workflow for the liquid-liquid extraction method.
Protocol 3: Solid-Phase Extraction (SPE)
SPE is a highly selective sample preparation technique that can provide very clean extracts, minimizing matrix effects.[11] It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent.
Materials:
-
Biological matrix (e.g., human plasma)
-
This compound internal standard working solution
-
SPE cartridges (e.g., C8 or Oasis HLB)[11]
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water)
-
Wash solvent (e.g., 5% methanol (B129727) in water)[11]
-
Elution solvent (e.g., methanol)[11]
-
SPE vacuum manifold
-
Evaporation system
Procedure:
-
Pre-treat the plasma sample by adding the internal standard and diluting with an appropriate buffer or water.
-
Condition the SPE cartridge by passing 1 mL of methanol through it.
-
Equilibrate the cartridge by passing 1 mL of water through it.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.[11]
-
Dry the cartridge under vacuum for a few minutes.
-
Elute olaparib and the internal standard by passing 1 mL of methanol through the cartridge and collecting the eluate.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Caption: Workflow for the solid-phase extraction method.
Conclusion
The choice of sample preparation technique for olaparib analysis depends on the specific requirements of the study, including the desired level of sensitivity, throughput, and the complexity of the biological matrix. Protein precipitation offers speed and simplicity, while liquid-liquid and solid-phase extraction provide cleaner extracts and potentially better sensitivity. The use of a deuterated internal standard like this compound is crucial for achieving accurate and precise quantification. The protocols and data presented in these application notes provide a solid foundation for researchers to develop and validate their own bioanalytical methods for olaparib.
References
- 1. mdpi.com [mdpi.com]
- 2. Development and validation of a high-performance liquid chromatography-tandem mass spectrometry assay quantifying olaparib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. researchgate.net [researchgate.net]
- 5. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 6. turkjps.org [turkjps.org]
- 7. researchgate.net [researchgate.net]
- 8. ashdin.com [ashdin.com]
- 9. mdpi.com [mdpi.com]
- 10. LC-MS/MS Method for the Quantification of PARP Inhibitors Olaparib, Rucaparib and Niraparib in Human Plasma and Dried Blood Spot: Development, Validation and Clinical Validation for Therapeutic Drug Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Note: Chromatographic Separation of Olaparib from 2-Fluorobenzyl olaparib-d4
Abstract
This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the effective separation of the poly (ADP-ribose) polymerase (PARP) inhibitor, olaparib (B1684210), from its deuterated analog, 2-Fluorobenzyl olaparib-d4 (B1164694). This method is critical for pharmacokinetic studies, therapeutic drug monitoring, and other quantitative bioanalytical assays where the deuterated compound is utilized as an internal standard. The protocol provided is optimized for sensitivity, resolution, and rapid analysis time, making it suitable for high-throughput applications in drug development and clinical research.
Introduction
Olaparib is a targeted therapy primarily used for the treatment of cancers with BRCA1/2 mutations, such as certain types of ovarian, breast, and prostate cancer.[1][2] Accurate quantification of olaparib in biological matrices is essential for understanding its pharmacokinetics and ensuring optimal therapeutic dosing. Stable isotope-labeled internal standards, such as 2-Fluorobenzyl olaparib-d4, are frequently employed in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis to ensure high accuracy and precision. The chromatographic method must be capable of separating the analyte from its deuterated internal standard to prevent analytical interference. This document provides a detailed protocol for achieving this separation using standard RP-HPLC instrumentation.
Experimental Protocols
Materials and Reagents
-
Olaparib reference standard
-
This compound (internal standard)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) acetate (B1210297) (LC-MS grade)
-
Ultrapure water
Standard Solution Preparation
-
Olaparib Stock Solution (1 mg/mL): Accurately weigh 10 mg of olaparib reference standard and dissolve in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solutions with a 50:50 (v/v) mixture of acetonitrile and water to achieve the desired concentration range for the calibration curve.
Chromatographic Conditions
The following conditions were optimized for the separation of olaparib and its deuterated analog. These parameters can be adapted based on the specific instrumentation used. Several sources indicate the use of C18 columns with mobile phases consisting of acetonitrile and an aqueous buffer like ammonium acetate or formic acid.[2][3][4][5]
| Parameter | Condition 1 (UPLC-MS/MS)[2] | Condition 2 (HPLC)[3][6] |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm | Thermo Scientific C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Formic acid in Water | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile | Acetonitrile |
| Gradient | Initial: 20% B, linear gradient to 80% B in 2.0 min, increase to 95% B at 2.1 min, hold until 3.1 min, return to 20% B at 3.2 min | Isocratic: 60:40 (v/v) Mobile Phase A : Mobile Phase B |
| Flow Rate | 0.25 mL/min | 1.0 mL/min |
| Injection Volume | 5 µL | 10 µL |
| Column Temperature | 40 °C | 35 °C |
| Detector | Triple Quadrupole Mass Spectrometer | UV Detector at 276 nm[6][7] |
| MS/MS Transitions | Olaparib: m/z 435.2 → 281.2this compound: m/z 447.2 → 281.2 (projected) | N/A |
Sample Preparation (for Plasma Samples)
-
To 100 µL of plasma sample, add 20 µL of the internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition.
-
Inject into the LC-MS/MS system.
Data Presentation
Table 1: Chromatographic Performance
| Analyte | Retention Time (min) (Condition 1) | Retention Time (min) (Condition 2)[6] |
| Olaparib | ~1.37[2] | ~5.14 |
| This compound | ~1.37 | ~5.14 |
Note: While the retention times for olaparib and its deuterated analog are expected to be very similar, the mass spectrometer can easily distinguish them based on their different mass-to-charge ratios.
Visualizations
Caption: Workflow for the bioanalysis of olaparib using a deuterated internal standard.
Discussion
The provided chromatographic conditions are designed to provide a robust separation of olaparib from its deuterated internal standard, this compound. The use of a C18 stationary phase provides excellent retention and selectivity for these relatively non-polar molecules. For quantitative bioanalysis using mass spectrometry (Condition 1), complete chromatographic separation of the analyte and the deuterated internal standard is not strictly necessary, as the mass difference allows for their distinct detection. However, good chromatographic peak shape and retention are crucial for minimizing matrix effects and ensuring accurate integration. The slightly later elution of the deuterated standard, if observed, would be due to the minor change in hydrophobicity from the deuterium (B1214612) labeling.
The isocratic HPLC-UV method (Condition 2) is suitable for quality control applications of the bulk drug or formulated products where high sensitivity of a mass spectrometer is not required.[6] In this case, the chromatographic separation of any potential impurities from the main olaparib peak is the primary goal.
Conclusion
The methods detailed in this application note provide reliable and reproducible separation of olaparib and its deuterated internal standard, this compound. These protocols can be readily implemented in research and quality control laboratories for the accurate quantification of olaparib in various sample matrices. The provided workflow and chromatographic conditions serve as a strong foundation for method development and validation activities.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. mdpi.com [mdpi.com]
- 3. turkjps.org [turkjps.org]
- 4. turkishjcrd.com [turkishjcrd.com]
- 5. Validated stability indicating assay method of olaparib: LC-ESI-Q-TOF-MS/MS and NMR studies for characterization of its new hydrolytic and oxidative forced degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RP-HPLC method for quantifying olaparib in tablets. [wisdomlib.org]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
Application Note & Protocol: Long-Term Stability of Olaparib and its Deuterated Analogs in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Olaparib (B1684210) is a poly (ADP-ribose) polymerase (PARP) inhibitor used in the treatment of various cancers, particularly those with BRCA1/2 mutations. To ensure accurate pharmacokinetic and toxicokinetic studies, it is crucial to establish the stability of olaparib and its deuterated internal standards, such as 2-Fluorobenzyl olaparib-d4 (B1164694), in biological matrices under various storage conditions. This document provides a comprehensive overview of the long-term stability of olaparib and its deuterated analogs in biological samples, along with detailed protocols for stability assessment. While specific data for 2-Fluorobenzyl olaparib-d4 is not extensively available in public literature, the provided data for olaparib and other deuterated forms like olaparib-d4 serve as a robust guideline.
Quantitative Data Summary
The stability of olaparib in biological matrices has been evaluated under various conditions. The following tables summarize the available quantitative data.
Table 1: Long-Term Storage Stability of Olaparib in Human Plasma
| Storage Temperature | Duration | Analyte Concentration (ng/mL) | Measured Concentration (% of Nominal) | Stability Outcome |
| -80°C | 19 months | Not specified | Within acceptable limits | Stable[1] |
| -20°C | 8 months | Not specified | Within acceptable limits | Stable[1] |
| -20°C | 181 days | Not specified | Within acceptable limits | Stable[2] |
Table 2: Freeze-Thaw Stability of Olaparib in Human Plasma
| Number of Cycles | Analyte Concentration (ng/mL) | Measured Concentration (% of Nominal) | Stability Outcome |
| 3 | Low QC, Mid QC, High QC | <11% CV | Stable[1] |
Table 3: Short-Term and Post-Preparative Stability of Olaparib
| Condition | Matrix | Temperature | Duration | Stability Outcome |
| Bench-top | Whole Blood | Room Temperature | 24 hours | Stable[1] |
| Post-preparative | Extracted Plasma | 4°C | 24 hours | Stable[1] |
| Post-preparative | Final Extract | 15°C (Autosampler) | 5 days | Stable[3] |
Experimental Protocols
The following protocols are based on established methods for determining the stability of olaparib in biological samples. These can be adapted for this compound.
Protocol 1: Long-Term Stability Assessment
Objective: To evaluate the stability of the analyte in a given biological matrix at specified storage temperatures over an extended period.
Materials:
-
Blank biological matrix (e.g., human plasma)
-
Analyte stock solution (this compound)
-
Internal standard stock solution (e.g., a stable labeled analog)
-
Validated bioanalytical method (e.g., LC-MS/MS)
-
Calibrated freezers at -20°C and -80°C
Procedure:
-
Prepare two sets of quality control (QC) samples at low and high concentrations by spiking the blank biological matrix with the analyte stock solution.
-
Divide the QC samples into aliquots for each time point and storage condition to be tested.
-
Prepare a set of freshly spiked calibration standards and QC samples (time zero samples).
-
Analyze the time zero samples using the validated bioanalytical method to establish the initial concentration.
-
Store the remaining QC sample aliquots at the desired long-term storage temperatures (e.g., -20°C and -80°C).
-
At each designated stability time point (e.g., 1, 3, 6, 12, 19 months), retrieve a set of low and high QC samples from each storage temperature.
-
Allow the samples to thaw unassisted to room temperature.
-
Process and analyze the thawed QC samples along with a freshly prepared set of calibration standards and QC samples.
-
Calculate the mean concentration of the stored QC samples and compare it to the nominal concentration. The analyte is considered stable if the mean concentration is within ±15% of the nominal value.
Protocol 2: Freeze-Thaw Stability Assessment
Objective: To determine the stability of the analyte in a biological matrix after repeated freeze-thaw cycles.
Materials:
-
Same as Protocol 1.
Procedure:
-
Prepare QC samples at low and high concentrations in the biological matrix.
-
Analyze a set of these QC samples to establish the baseline concentration (Cycle 0).
-
Subject the remaining QC samples to three freeze-thaw cycles. A single cycle consists of freezing the samples at the intended storage temperature (e.g., -80°C) for at least 12 hours, followed by thawing unassisted to room temperature.
-
After the third cycle, analyze the QC samples.
-
The analyte is considered stable if the deviation from the baseline concentration is within ±15%.
Visualizations
Caption: Experimental workflow for stability assessment.
Caption: Logical relationship for stability determination.
References
Application Note: Preparation of 2-Fluorobenzyl Olaparib-d4 Stock and Working Solutions
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the preparation of stock and working solutions of 2-Fluorobenzyl olaparib-d4 (B1164694). This deuterated analog is frequently utilized as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the accurate determination of olaparib (B1684210) concentrations in biological matrices.[1][2][3] Adherence to proper preparation techniques is critical for ensuring the accuracy, precision, and reproducibility of experimental results.[4][5]
Materials and Equipment
-
2-Fluorobenzyl olaparib-d4 (Solid)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous, high-purity grade
-
Methanol, HPLC or MS-grade (for working solutions)
-
Deionized water, HPLC or MS-grade (for working solutions)
-
Analytical balance (readable to 0.01 mg)
-
Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)
-
Calibrated micropipettes (P10, P100, P1000) and sterile tips
-
Vortex mixer
-
Ultrasonic bath
-
Amber glass vials with PTFE-lined caps (B75204) for storage
-
Personal Protective Equipment (PPE): safety glasses, lab coat, chemical-resistant gloves
Safety Precautions
-
Handling: this compound should be handled as a potentially hazardous compound.[1] Review the Safety Data Sheet (SDS) before use.[6]
-
Personal Protection: Always wear appropriate PPE, including safety glasses, a lab coat, and gloves, to avoid direct contact.[6]
-
Environment: Perform all weighing and solution preparation steps in a well-ventilated laboratory or under a chemical fume hood to minimize inhalation exposure.[6]
-
Disposal: Dispose of all chemical waste according to your institution's guidelines.
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL Primary Stock Solution
The primary stock solution is the concentrated standard from which all subsequent dilutions are made. Due to the high solubility of this compound in DMSO, it is the recommended solvent for the stock solution.[1][3][7][8] Using fresh, anhydrous DMSO is crucial as moisture can negatively impact solubility.[7][9]
Procedure:
-
Equilibration: Allow the vial containing the solid this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.
-
Weighing: Accurately weigh approximately 1.0 mg of the solid compound using a calibrated analytical balance. Record the exact weight.
-
Transfer: Carefully transfer the weighed powder into a 1.0 mL Class A volumetric flask.
-
Dissolution: Add approximately 0.7 mL of anhydrous DMSO to the flask.
-
Mixing: Gently swirl the flask to wet the powder. Use a vortex mixer and an ultrasonic bath for several minutes to ensure the compound is completely dissolved.[7]
-
Dilution to Volume: Once fully dissolved and the solution is clear, carefully add DMSO to the 1.0 mL calibration mark on the flask.
-
Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous.
-
Storage: Transfer the final stock solution into a clearly labeled amber glass vial. Store under the conditions specified in Section 5.
Protocol 2: Preparation of Working Solutions via Serial Dilution
Working solutions are prepared fresh on the day of analysis by diluting the stock solution.[4] A serial dilution method is efficient for creating a range of concentrations.[10] The diluent for working solutions should be compatible with the analytical method (e.g., matching the initial mobile phase composition for LC-MS).
Example Dilution Series (Diluent: 50:50 Methanol/Water):
-
Prepare Intermediate Stock (10 µg/mL):
-
Pipette 10 µL of the 1 mg/mL primary stock solution into a 1.0 mL volumetric flask.
-
Add the diluent (50:50 Methanol/Water) to the calibration mark.
-
Cap and homogenize by inverting the flask. This creates a 100-fold dilution.
-
-
Prepare Working Standard 1 (1 µg/mL):
-
Pipette 100 µL of the 10 µg/mL intermediate stock into a 1.0 mL volumetric flask.
-
Add diluent to the mark, cap, and homogenize.
-
-
Prepare Working Standard 2 (100 ng/mL):
-
Pipette 100 µL of the 1 µg/mL working standard into a 1.0 mL volumetric flask.
-
Add diluent to the mark, cap, and homogenize.
-
-
Continue Dilutions: Repeat this process to achieve the desired lower concentration range for your calibration curve. Always use a clean pipette tip for each transfer.
Quantitative Data Summary
The following table summarizes the key parameters for the preparation and storage of this compound solutions.
| Solution Type | Compound | Recommended Concentration | Solvent | Storage Temperature | Shelf Life |
| Solid Compound | This compound | N/A | N/A | -20°C | ≥ 3 years[11] |
| Primary Stock | This compound | 1 mg/mL | DMSO | -80°C | 6 months[7][11] |
| Primary Stock | This compound | 1 mg/mL | DMSO | -20°C | 1 month[7][11] |
| Working Solutions | This compound | 1 ng/mL - 10 µg/mL | Varies (e.g., 50:50 MeOH/H₂O) | Room Temperature | Prepare fresh daily; discard after use[4] |
Storage and Stability
-
Solid Compound: The solid form of this compound is stable for at least 3 years when stored at -20°C.[11]
-
Stock Solution: Aliquot the primary stock solution into smaller volumes in amber vials to avoid repeated freeze-thaw cycles. Stored at -80°C, the solution is stable for up to 6 months; at -20°C, stability is reduced to one month.[7][11]
-
Working Solutions: It is best practice to prepare working solutions fresh from the stock solution for each analytical run.[4] Aqueous solutions should not be stored for more than one day.[8] Discard any unused working solutions at the end of the day.
Workflow Visualization
Caption: Workflow for preparing stock and working solutions.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. veeprho.com [veeprho.com]
- 3. Olaparib-d4 | Cayman Chemical | Biomol.com [biomol.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 6. Olaparib D4 | CAS No: NA [aquigenbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. selleckchem.com [selleckchem.com]
- 10. resources.saylor.org [resources.saylor.org]
- 11. This compound | Isotope-Labeled Compounds | 2732919-14-9 | Invivochem [invivochem.com]
Application Notes and Protocols for Quantifying Intracellular Olaparib Concentrations Using 2-Fluorobenzyl Olaparib-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olaparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, critical for DNA single-strand break repair.[1][2] Its mechanism of action, inducing synthetic lethality in cancer cells with deficiencies in homologous recombination repair (such as those with BRCA1/2 mutations), has made it a cornerstone in the treatment of various cancers.[1][2] Understanding the intracellular concentration of Olaparib is crucial for optimizing therapeutic efficacy and overcoming resistance. This document provides a detailed protocol for the quantification of intracellular Olaparib using liquid chromatography-tandem mass spectrometry (LC-MS/MS), with 2-Fluorobenzyl olaparib-d4 (B1164694) as a novel internal standard.
Mechanism of Action: Olaparib and PARP Inhibition
Olaparib targets PARP enzymes, which play a central role in the repair of DNA single-strand breaks (SSBs). When PARP is inhibited, these SSBs accumulate and, during DNA replication, can lead to the formation of more cytotoxic double-strand breaks (DSBs). In healthy cells, DSBs are efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with mutations in HR genes like BRCA1 or BRCA2, this repair mechanism is compromised. The combination of PARP inhibition and a deficient HR pathway leads to genomic instability and ultimately, cancer cell death—a concept known as synthetic lethality.
Caption: Olaparib's mechanism of action leading to synthetic lethality.
Experimental Protocol: Quantification of Intracellular Olaparib
This protocol outlines the steps for cell culture, treatment, sample preparation, and LC-MS/MS analysis to determine intracellular Olaparib concentrations.
Materials and Reagents
-
Cancer cell line of interest (e.g., SUM1315 breast cancer cells)[3]
-
Cell culture medium and supplements
-
Olaparib (analytical grade)
-
2-Fluorobenzyl olaparib-d4 (internal standard, IS)
-
Phosphate-buffered saline (PBS), ice-cold
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Cell scraper
-
Microcentrifuge tubes
-
LC-MS vials
Experimental Workflow
Caption: Workflow for intracellular Olaparib quantification.
Step-by-Step Procedure
-
Cell Culture and Treatment:
-
Seed the desired cancer cell line in appropriate culture plates and allow them to adhere and grow for 24 hours.
-
Prepare stock solutions of Olaparib in a suitable solvent (e.g., DMSO).
-
Treat the cells with varying concentrations of Olaparib. Include a vehicle control (DMSO).
-
Incubate the cells for the desired time points (e.g., 1, 3, 6, 24 hours).
-
-
Sample Preparation:
-
Following treatment, place the culture plates on ice and aspirate the medium.
-
Gently wash the cells twice with ice-cold PBS to remove any extracellular drug.
-
Add a specific volume of ice-cold ACN containing a known concentration of this compound (e.g., 100 ng/mL) to each well to lyse the cells and precipitate proteins.
-
Using a cell scraper, detach the cells and collect the lysate into pre-chilled microcentrifuge tubes.
-
Vortex the tubes vigorously for 30 seconds to ensure complete lysis and protein precipitation.
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant to clean LC-MS vials for analysis.
-
-
LC-MS/MS Analysis:
-
Prepare a calibration curve by spiking known concentrations of Olaparib into a blank cell lysate matrix, along with the constant concentration of the internal standard.
-
Set up the LC-MS/MS system with the appropriate column and mobile phases.
-
Inject the samples and calibration standards onto the LC-MS/MS system.
-
Monitor the specific mass transitions for Olaparib and this compound.
-
Data Presentation and Quantitative Summary
The following tables summarize the key parameters for the LC-MS/MS method and provide an example of how to present the quantitative data.
Table 1: LC-MS/MS Method Parameters
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized for separation of Olaparib and internal standard |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 2 |
Table 2: Mass Spectrometric Transitions (MRM)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Olaparib | 435.2 | 281.1 | 28 |
| Olaparib | 435.2 | 367.7 | 28 |
| This compound (IS) | 547.2 | 281.1 | Theoretical |
| This compound (IS) | 547.2 | 479.2 | Theoretical |
Note: The mass transitions for this compound are theoretical and should be optimized experimentally. The precursor ion is calculated based on the addition of a 2-fluorobenzyl group to Olaparib-d4. The product ions are proposed based on common fragmentation patterns.
Table 3: Method Validation Parameters for Intracellular Olaparib Quantification
| Parameter | Cytoplasmic Fraction | Nuclear Fraction |
| Linear Range (ng/mL) | 0.1 - 10 | 0.5 - 10 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.1 | 0.5 |
| Intra-day Precision (%CV) | < 15% | < 15% |
| Inter-day Precision (%CV) | < 15% | < 15% |
| Accuracy (% Bias) | ± 15% | ± 15% |
Data adapted from a study quantifying Olaparib in cellular compartments.[4]
Table 4: Example of Intracellular Olaparib Concentrations in SUM1315 Cells
| Treatment Time | Olaparib Concentration in Medium (µM) | Intracellular Olaparib (ng/10^6 cells) |
| 1 hour | 1 | Example Value: 5.2 |
| 1 hour | 10 | Example Value: 48.7 |
| 3 hours | 1 | Example Value: 7.8 |
| 3 hours | 10 | Example Value: 72.3 |
Note: The intracellular concentration values are for illustrative purposes to demonstrate data presentation. Actual values will vary based on experimental conditions and cell line. A study on SUM1315 breast cancer cells showed a significant difference in intracellular drug levels after 1 and 3 hours of incubation.[3]
Conclusion
The protocol described provides a robust framework for the accurate and sensitive quantification of intracellular Olaparib concentrations. By employing a stable isotope-labeled internal standard such as this compound and a validated LC-MS/MS method, researchers can gain valuable insights into the cellular pharmacokinetics of Olaparib. This information is critical for understanding its therapeutic effects, mechanisms of resistance, and for the development of novel drug delivery strategies to enhance its anti-cancer activity.
References
Application Notes and Protocols for the Bioanalysis of Olaparib using 2-Fluorobenzyl olaparib-d4 as an Internal Standard
Introduction
Olaparib (B1684210) is a potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, PARP-1, PARP-2, and PARP-3, which play a crucial role in DNA repair. It is a first-in-class oral PARP inhibitor approved for the treatment of various cancers, particularly those with deficiencies in DNA repair pathways, such as mutations in the BRCA1 and BRCA2 genes.[1] Given its significance in oncology, robust and reliable bioanalytical methods are essential for characterizing its pharmacokinetic profile, ensuring patient safety, and optimizing therapeutic efficacy in both preclinical and clinical settings.[2][3]
This document provides a detailed application note and protocol for the quantitative determination of olaparib in biological matrices, primarily human plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). A critical component of a reliable LC-MS/MS assay is the use of a suitable internal standard (IS) to correct for variability during sample processing and analysis.[4] An ideal IS is a stable isotope-labeled (SIL) analog of the analyte, such as a deuterated version.[4][5] This document will use 2-Fluorobenzyl olaparib-d4 (B1164694) as a representative SIL-IS for olaparib bioanalysis. SIL internal standards exhibit nearly identical physicochemical properties to the analyte, ensuring they co-elute chromatographically and have similar ionization efficiency, which leads to more accurate and precise quantification.[4][5]
Quantitative Data Summary
The following tables summarize the validation parameters for various LC-MS/MS methods developed for the quantification of olaparib in human plasma, as reported in the scientific literature.
Table 1: Linearity and Sensitivity of Olaparib Bioanalytical Methods
| Linearity Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) | Reference |
| 10 - 5000 | 10 | ≥ 0.9994 | [6] |
| 3 - 600 | 3 | 0.998 | [7] |
| 10 - 5000 | 10 | Not Specified | [8] |
| 200 - 2000 | 200 | Not Specified | [9][10] |
| 140 - 7000 | 140 | Not Specified | [11] |
| 100 - 10,000 | 100 | 0.9993 | [2] |
| 25 - 5000 | 25 | ≥ 0.99 | [12] |
Table 2: Accuracy and Precision of Olaparib Bioanalytical Methods
| Concentration Level | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (% Nominal) | Reference |
| LLOQ | ≤ 9.3 | Not Specified | ± 7.6 | [6] |
| Other QC levels | ≤ 5.7 | Not Specified | ± 7.6 | [6] |
| QC levels | ≤ 2 | ≤ 2 | 95 - 98.4 | [7] |
| QC levels | 3.0 - 9.3 | 6.0 - 9.8 | 101 - 110 | [8] |
| QC levels | < 11 | Not Specified | < 9% deviation | [9] |
| QC levels | < 9.09 | < 9.09 | 89.23 - 111.08 | [2] |
| QC levels | < 15 | < 15 | 93.12 - 110.71 | [12] |
Table 3: Recovery of Olaparib from Human Plasma
| Extraction Method | Mean Recovery (%) | Reference |
| Liquid-Liquid Extraction | > 91.06 | [6] |
| Liquid-Liquid Extraction | 95.96 | [7] |
| Protein Precipitation | 98 | [2] |
Experimental Protocols
Bioanalytical Method for Olaparib in Human Plasma using LC-MS/MS
This protocol describes a general method for the quantification of olaparib in human plasma using 2-Fluorobenzyl olaparib-d4 as an internal standard. This is a synthesized protocol based on common practices from the cited literature.[6][7][8][13]
1.1. Materials and Reagents
-
Olaparib reference standard
-
This compound (Internal Standard)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (B52724) (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium bicarbonate
-
Water (deionized, 18 MΩ·cm or higher purity)
-
Microcentrifuge tubes
1.2. Stock and Working Solutions Preparation
-
Olaparib Stock Solution (1 mg/mL): Accurately weigh and dissolve olaparib reference standard in a suitable solvent (e.g., methanol) to obtain a final concentration of 1 mg/mL.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the olaparib stock solution in 50:50 acetonitrile:water to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard (e.g., 200 ng/mL) in the same diluent.
1.3. Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma samples at room temperature.[13]
-
Vortex mix the plasma samples to ensure homogeneity.
-
In a microcentrifuge tube, add 50 µL of plasma sample.
-
Add 10 µL of the internal standard working solution (this compound) to all samples except for the blank matrix.
-
Add 200 µL of cold acetonitrile to precipitate plasma proteins.[13]
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10-15 minutes at 4°C.[13]
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject an aliquot (e.g., 5-15 µL) into the LC-MS/MS system.[13]
1.4. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is commonly used (e.g., Waters Symmetry C18, 4.6 x 50 mm, 5 µm; Cortecs-T3).[7][11]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte and IS, followed by a re-equilibration step.
-
Column Temperature: 35-40°C.[12]
-
-
Mass Spectrometry:
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[6][11]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
This compound (IS): The precursor ion would be m/z 439.2 (M+4). The product ion would likely be the same as the unlabeled compound (m/z 380.3 or 366.96) or a similarly stable fragment. The exact transition should be determined by direct infusion of the IS.
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
1.5. Data Analysis
-
Integrate the peak areas for both olaparib and the internal standard (this compound).
-
Calculate the peak area ratio (analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Use a linear regression model with a weighting factor (e.g., 1/x or 1/x²) to fit the calibration curve.
-
Quantify the concentration of olaparib in QC and unknown samples from the calibration curve.
Visualizations
Caption: Workflow for the bioanalysis of olaparib in clinical and preclinical studies.
Caption: Principle of using a stable isotope-labeled internal standard in LC-MS/MS.
References
- 1. ashdin.com [ashdin.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. researchgate.net [researchgate.net]
- 7. ashdin.com [ashdin.com]
- 8. Liquid chromatography-tandem mass spectrometric assay for the PARP-1 inhibitor olaparib in combination with the nitrogen mustard melphalan in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development and validation of a high-performance liquid chromatography method for the quantitation of intracellular PARP inhibitor Olaparib in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LC-MS/MS Method for the Quantification of PARP Inhibitors Olaparib, Rucaparib and Niraparib in Human Plasma and Dried Blood Spot: Development, Validation and Clinical Validation for Therapeutic Drug Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and validation of a sensitive LC-MS/MS method for the assay of four PARP inhibitors in human plasma and its application in ovarian cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Signal Intensity of 2-Fluorobenzyl Olaparib-d4
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues of low signal intensity when using 2-Fluorobenzyl olaparib-d4 (B1164694) as an internal standard in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What is 2-Fluorobenzyl olaparib-d4 and what is it used for?
This compound is a deuterium-labeled analog of Olaparib.[1] It is commonly used as an internal standard in analytical and pharmacokinetic research for the precise quantification of Olaparib in biological samples using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] The stable isotope label helps to correct for variability during sample preparation and analysis.[3]
Q2: What are the most common causes of low signal intensity for this compound in LC-MS/MS analysis?
Low signal intensity can stem from several factors, which can be broadly categorized as:
-
Sample-Related Issues:
-
Low Concentration: The concentration of the internal standard may be too low in the sample.[4]
-
Ion Suppression/Matrix Effects: Other molecules in the sample matrix can interfere with the ionization of this compound, reducing its signal.[4][5]
-
Improper Sample Preparation: Inefficient extraction, degradation of the compound, or the presence of contaminants can all negatively impact signal intensity.[4]
-
Isotopic Exchange: Deuterium atoms on the internal standard may be replaced by protons from the solvent or matrix, especially in acidic or basic conditions, leading to a decreased signal at the expected mass-to-charge ratio.[6]
-
-
Liquid Chromatography (LC) Issues:
-
Poor Chromatography: Broad or tailing peaks can lower the signal-to-noise ratio. This can be caused by a degraded column or an inappropriate mobile phase.[4][5]
-
Chromatographic Shift: Deuterated standards can sometimes have slightly different retention times than their non-deuterated counterparts, which can lead to differential matrix effects.[7][8]
-
System Leaks: Leaks in the LC system can lead to inconsistent flow rates and low signal.[4]
-
-
Mass Spectrometry (MS) Issues:
-
Contaminated Ion Source: Buildup of non-volatile salts and other contaminants in the ion source is a frequent cause of reduced signal intensity.[4][5]
-
Incorrect Instrument Settings: Suboptimal parameters for the ion source (e.g., spray voltage, gas temperature) or mass spectrometer (e.g., collision energy) can significantly reduce signal.
-
Inefficient Fragmentation: In tandem MS (MS/MS), incorrect collision energy settings can lead to poor fragmentation and low signal for the product ions.[5]
-
Q3: How can I determine if the problem is with my sample, the LC system, or the MS instrument?
A systematic approach is key. A good first step is to isolate the mass spectrometer by performing a direct infusion analysis, bypassing the LC system.[4]
-
Strong and stable signal during infusion: If you observe a good signal when infusing a standard solution of this compound directly into the mass spectrometer, the issue likely lies with your LC system or the sample matrix.
-
Low signal during infusion: If the signal is still low during infusion, the problem is likely with the mass spectrometer settings, the ion source, or the standard solution itself.
Troubleshooting Guides
This section provides a step-by-step approach to diagnosing and resolving low signal intensity for this compound.
Guide 1: Systematic Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low signal intensity.
References
Technical Support Center: Addressing Matrix Effects with Stable Isotope-Labeled Internal Standards in Olaparib Plasma Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing 2-Fluorobenzyl olaparib-d4 (B1164694) or other stable isotope-labeled internal standards for the quantification of olaparib (B1684210) in plasma samples by LC-MS/MS.
Note on "2-Fluorobenzyl olaparib-d4": While this specific derivative is not widely documented in the available scientific literature, the principles and guidance provided here are applicable to the use of any stable isotope-labeled olaparib, such as deuterated olaparib (olaparib-d4 or [2H8]-olaparib), as an internal standard (IS) to mitigate matrix effects in bioanalytical assays.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of olaparib in plasma, with a focus on problems related to matrix effects and internal standard performance.
Question 1: I am observing high variability in the peak area response of my internal standard (this compound) across different plasma lots. What could be the cause and how can I fix it?
Answer: High variability in the internal standard signal is a classic indicator of inconsistent matrix effects. While a stable isotope-labeled internal standard is designed to track and compensate for these variations, significant fluctuations can still compromise assay performance.
Possible Causes:
-
Differential Ion Suppression/Enhancement: Components in the plasma matrix of different individuals can vary significantly, leading to inconsistent suppression or enhancement of the IS signal in the mass spectrometer's ion source.
-
Inconsistent Sample Preparation: Variability in extraction efficiency during protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE) can lead to different amounts of matrix components remaining in the final extract.[1]
-
Phospholipid Effects: Phospholipids are a major source of matrix effects in plasma and can co-elute with the analyte and internal standard, causing signal suppression. Their concentrations can vary between plasma sources.
Troubleshooting Steps:
-
Evaluate Matrix Factor: As per FDA guidelines, the matrix effect should be assessed by analyzing at least three replicates of low and high-quality controls (QCs) in matrix from at least six different sources.[2] The accuracy for each source should be within ±15% of the nominal concentration, and the precision (CV) should not be greater than 15%.[2]
-
Optimize Sample Preparation: If matrix effects are confirmed, consider switching to a more rigorous sample preparation technique. While protein precipitation is fast, it may not be sufficient to remove all interfering phospholipids.[1] LLE or SPE can provide a cleaner extract.[3] Specialized techniques like phospholipid removal plates can also be employed.[1]
-
Chromatographic Optimization: Modify your LC method to improve the separation of olaparib and the IS from co-eluting matrix components.[1] This could involve adjusting the mobile phase gradient, changing the column chemistry (e.g., from a standard C18 to one with different selectivity), or using a smaller particle size column for better resolution.[4]
Question 2: The ratio of olaparib to the internal standard is inconsistent, leading to poor precision and accuracy, even though the IS signal itself seems relatively stable. What is happening?
Answer: Inconsistent analyte-to-internal standard ratios, despite a stable IS signal, suggest that the analyte and the IS are not being affected by the matrix in the same way.
Possible Causes:
-
Differential Matrix Effects: The assumption that a stable isotope-labeled internal standard will experience identical matrix effects as the analyte may not always hold true, especially if there is a significant chromatographic separation between them or if the interfering matrix component has a very narrow elution window that coincides with one but not the other.
-
Metabolite Interference: An unknown metabolite of olaparib that is not present in the calibration standards could be co-eluting and interfering with the olaparib signal in patient samples.
-
Cross-Signal Interference: There might be a minor contribution from the olaparib signal to the internal standard's mass channel or vice-versa, which becomes more pronounced in the presence of matrix effects.
Troubleshooting Steps:
-
Post-Column Infusion Experiment: This qualitative experiment can help identify regions in the chromatogram where significant ion suppression or enhancement occurs. Infuse a constant flow of olaparib and the IS solution into the MS while injecting an extracted blank matrix sample. Dips in the baseline signal indicate areas of ion suppression.[1]
-
Matrix-Matched Calibration Curves: Prepare your calibration standards in the same biological matrix as your samples. This helps to normalize the ionization response between the calibrators and the study samples, compensating for consistent matrix effects.
-
Dilution Integrity: If high concentration samples are being diluted, ensure that the dilution is performed with the same blank matrix. The FDA recommends demonstrating the accuracy and precision of these diluted samples during method validation.[5]
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in plasma assays?
A1: A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[2] In plasma, these components can include salts, proteins, lipids (especially phospholipids), and metabolites. These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy, precision, and sensitivity of an LC-MS/MS assay.[6] Regulatory bodies like the FDA require the evaluation and mitigation of matrix effects during bioanalytical method validation.[7]
Q2: How does a stable isotope-labeled internal standard like this compound help in addressing matrix effects?
A2: A stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for quantitative bioanalysis. It is chemically identical to the analyte but has a different mass due to the incorporation of stable isotopes (e.g., deuterium, 13C, 15N). Because it has nearly identical physicochemical properties to the analyte, it co-elutes chromatographically and experiences the same degree of extraction variability and ion suppression or enhancement. By calculating the ratio of the analyte peak area to the IS peak area, these variations are normalized, leading to more accurate and precise quantification.
Q3: What are the regulatory acceptance criteria for matrix effects during method validation?
A3: According to FDA guidelines, the matrix effect should be evaluated to ensure that precision and accuracy are not compromised.[2] The general acceptance criteria are summarized in the table below. This involves testing quality control samples prepared in at least six different lots of the biological matrix.[2]
Q4: What is a post-extraction spike experiment and how do I perform it?
A4: A post-extraction spike experiment is a common method to quantitatively assess the presence of matrix effects.[1] It compares the response of an analyte in a clean solution to its response when spiked into an extracted blank matrix. A significant difference indicates the presence of ion suppression or enhancement. The detailed protocol is provided in the "Experimental Protocols" section.
Q5: Can I use a different internal standard if this compound is not available?
A5: Yes. If a specific SIL-IS is unavailable, the next best choice is a structural analog that has similar chromatographic behavior and ionization characteristics to olaparib. However, it is crucial to validate its performance thoroughly, as it may not compensate for matrix effects as effectively as a SIL-IS. Several published methods for olaparib have successfully used deuterated olaparib ([2H8]-olaparib) as the internal standard.[3][4]
Data Presentation
Table 1: Regulatory Acceptance Criteria for Matrix Effect Evaluation Based on FDA Bioanalytical Method Validation Guidance[2]
| Parameter | Acceptance Criteria |
| Number of Matrix Lots | Minimum of 6 different sources |
| QC Levels | At least Low and High QC concentrations |
| Replicates per Lot | Minimum of 3 |
| Accuracy | Mean concentration should be within ±15% of the nominal value for each lot |
| Precision (CV) | The coefficient of variation of the concentrations should not be greater than 15% |
Table 2: Typical Performance of a Validated LC-MS/MS Assay for Olaparib in Human Plasma Data compiled from published literature[4][8]
| Parameter | Typical Performance |
| Linearity (r2) | ≥ 0.999 |
| Lower Limit of Quantification (LLOQ) | 0.5 - 10 ng/mL |
| Intra-assay Precision (CV) | ≤ 9.3% |
| Inter-assay Precision (CV) | ≤ 9.3% |
| Intra-assay Accuracy (% Nominal) | Within ± 7.6% |
| Inter-assay Accuracy (% Nominal) | Within ± 7.6% |
| Extraction Recovery | 70% - 88% |
Experimental Protocols
Protocol: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)
This protocol describes a standard procedure to quantify the impact of the plasma matrix on the ionization of olaparib.
1. Sample Preparation:
-
Set A (Neat Solution): Prepare a solution of olaparib and the internal standard (this compound) in the final reconstitution solvent at low and high QC concentrations.
-
Set B (Post-Extraction Spike):
- Take six different lots of blank human plasma.
- Perform the extraction procedure (e.g., protein precipitation) on these blank samples.
- Evaporate the supernatant to dryness.
- Spike the dried extract with the same low and high QC concentrations of olaparib and the internal standard prepared in the reconstitution solvent.
2. Analysis:
-
Inject all samples from Set A and Set B into the LC-MS/MS system.
-
Record the peak areas for both olaparib and the internal standard.
3. Calculation:
-
Calculate the Matrix Factor (MF) for each lot of plasma: MF = (Peak Area in Set B) / (Mean Peak Area in Set A)
-
A MF < 1 indicates ion suppression.
-
A MF > 1 indicates ion enhancement.
-
Calculate the Internal Standard-Normalized Matrix Factor by dividing the MF of olaparib by the MF of the internal standard for each lot.
-
Calculate the coefficient of variation (CV) of the IS-Normalized Matrix Factor across the six lots. A CV ≤ 15% is generally considered acceptable.
Visualizations
Caption: Experimental workflow for olaparib plasma assay.
Caption: Troubleshooting logic for matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. fda.gov [fda.gov]
- 8. Development and validation of a high-performance liquid chromatography-tandem mass spectrometry assay quantifying olaparib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of MS/MS Parameters for 2-Fluorobenzyl olaparib-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of MS/MS parameters for 2-Fluorobenzyl olaparib-d4 (B1164694), a deuterated internal standard for olaparib (B1684210) analysis.
Frequently Asked Questions (FAQs)
Q1: What are the typical precursor and product ions for olaparib and its deuterated analogs in positive ion mode mass spectrometry?
A1: For olaparib, the protonated molecule [M+H]⁺ is typically observed at m/z 435.4. Common product ions are found at m/z 367.7, 281.3, and 380.3. For deuterated internal standards like olaparib-d8 (B11931777), the precursor ion is shifted to m/z 443.4, and a common product ion is m/z 375.7.[1][2] While specific data for 2-Fluorobenzyl olaparib-d4 is not widely published, a similar fragmentation pattern is expected, with a mass shift corresponding to the structural modifications. The primary product ion for olaparib-d8 is often m/z 281.1.[2]
Q2: What are the recommended starting collision energy (CE) and other MS/MS parameters for olaparib analogs?
A2: The optimal collision energy can vary between different mass spectrometer models. However, for olaparib, collision energies are reported in the range of 20 to 45 V.[1][2] For initial optimization, it is advisable to perform a collision energy ramping experiment to determine the value that yields the highest intensity for the desired product ion. Other important parameters to optimize include cone voltage (around 30 V), capillary voltage (around 4.0 kV), and source and desolvation temperatures (e.g., 110 °C and 450 °C, respectively).[2]
Q3: What type of chromatography is suitable for the analysis of olaparib and its internal standards?
A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-high-performance liquid chromatography (uHPLC) are commonly used for the separation of olaparib.[2][3] C18 columns are frequently employed with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer containing a small amount of formic acid or ammonium (B1175870) formate (B1220265) to improve ionization efficiency.[1][4]
Q4: What are the common sample preparation techniques for olaparib analysis in biological matrices?
A4: The most common sample preparation methods are liquid-liquid extraction (LLE) and protein precipitation (PPT).[1][3] PPT with acetonitrile is a simpler and faster method, while LLE can provide a cleaner extract, reducing matrix effects. The choice of method depends on the required sensitivity and the complexity of the sample matrix.
Troubleshooting Guides
Issue 1: Low or No Signal for this compound
| Possible Cause | Troubleshooting Step |
| Incorrect Precursor Ion Selection | Verify the calculated molecular weight of this compound and ensure the correct [M+H]⁺ is being targeted in the MS method. |
| Suboptimal Ionization | Infuse a standard solution of the analyte directly into the mass spectrometer to optimize source parameters such as capillary voltage, source temperature, and gas flows. Consider adjusting the mobile phase pH with formic acid or ammonium formate to enhance protonation. |
| Inefficient Fragmentation | Perform a product ion scan and a collision energy optimization experiment to identify the most abundant and stable fragment ion and the optimal CE. |
| Sample Degradation | Investigate the stability of this compound under the storage and experimental conditions.[2] |
Issue 2: High Background Noise or Matrix Effects
| Possible Cause | Troubleshooting Step |
| Insufficient Sample Cleanup | Switch from protein precipitation to a more rigorous sample preparation method like liquid-liquid extraction or solid-phase extraction (SPE). |
| Co-eluting Interferences | Modify the HPLC gradient to improve the separation of the analyte from matrix components. Ensure the chromatographic peak is sufficiently resolved. |
| Contaminated LC-MS System | Flush the LC system and mass spectrometer with appropriate cleaning solutions to remove any buildup of contaminants. |
Issue 3: Poor Peak Shape
| Possible Cause | Troubleshooting Step |
| Column Overloading | Reduce the injection volume or the concentration of the sample. |
| Incompatible Mobile Phase | Ensure the sample solvent is compatible with the initial mobile phase conditions to prevent peak distortion. |
| Column Degradation | Replace the analytical column if it has exceeded its lifetime or shows signs of performance degradation. |
Quantitative Data Summary
Table 1: Representative MS/MS Parameters for Olaparib and its Deuterated Analog (Olaparib-d8)
| Parameter | Olaparib | Olaparib-d8 (Internal Standard) | Reference |
| Precursor Ion (m/z) | 435.4 | 443.2 / 443.4 | [1][2] |
| Product Ion(s) (m/z) | 281.1 / 367.7 / 281.3 | 281.1 / 375.7 | [1][2] |
| Collision Energy (V) | 20 - 28 | 20 - 45 | [1][2] |
| Cone Voltage (V) | 30 | 30 | [2] |
| Capillary Voltage (kV) | 4.0 | 4.0 | [2] |
Note: These parameters are starting points and may require further optimization for your specific instrument and this compound.
Experimental Protocols
Protocol 1: Optimization of MS/MS Parameters using Infusion
-
Prepare a 1 µg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Infuse the solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
In full scan mode, identify the protonated precursor ion [M+H]⁺.
-
Select the precursor ion and perform a product ion scan to identify the most intense and stable fragment ions.
-
For the most abundant product ions, perform a collision energy optimization by ramping the CE over a relevant range (e.g., 10-50 V) to find the optimal setting that maximizes the product ion signal.
-
Optimize source parameters such as capillary voltage, source temperature, and nebulizer gas flow to maximize the precursor ion intensity.
Protocol 2: Sample Preparation using Protein Precipitation
-
To 50 µL of plasma sample, add 150 µL of cold acetonitrile containing this compound at the desired concentration.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the sample at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for the quantification of olaparib using a deuterated internal standard.
Caption: Troubleshooting logic for low signal intensity in MS/MS analysis.
References
"degradation of 2-Fluorobenzyl olaparib-d4 in acidic or basic conditions"
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2-Fluorobenzyl olaparib-d4 (B1164694) under acidic and basic conditions. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: How stable is the olaparib (B1684210) core structure under acidic and basic conditions?
A1: The core structure of olaparib is susceptible to degradation under both acidic and basic hydrolytic conditions.[1][2] Forced degradation studies on olaparib have shown that it degrades when exposed to acids and bases.[1][2][3] While generally considered quite stable, significant degradation can be induced, particularly with higher concentrations of acids and bases.[3]
Q2: What are the expected degradation products of 2-Fluorobenzyl olaparib-d4 under these conditions?
A2: While specific studies on this compound are not available, forced degradation studies of olaparib have identified several degradation products (DPs) resulting from hydrolysis. Under acidic and basic stress, hydrolysis can lead to the formation of specific degradants.[1][4][5] It is probable that this compound will exhibit similar degradation pathways, primarily involving the hydrolysis of the amide bond.
Q3: What analytical methods are suitable for monitoring the degradation of this compound?
A3: A stability-indicating assay method using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is the recommended approach for separating and quantifying this compound and its degradation products.[1][2][3] Coupling HPLC with mass spectrometry (LC-MS), particularly with techniques like ESI-Q-TOF-MS/MS, is crucial for the characterization and identification of the resulting degradants.[1][2][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly high degradation in control samples. | Contamination of glassware with acidic or basic residues. | Ensure thorough cleaning and neutralization of all glassware before use. |
| Instability of the compound in the chosen solvent. | Evaluate the stability of this compound in the experimental solvent at the intended temperature and duration. The solvent can influence the extent of degradation.[4] | |
| Inconsistent degradation rates between experiments. | Variations in temperature, pH, or concentration of the stressor. | Precisely control and monitor the temperature, pH, and concentration of the acid or base used in the degradation studies. |
| Inconsistent reaction times. | Use a precise timer to ensure consistent exposure to the stress conditions. | |
| Poor separation of degradation products in HPLC. | The mobile phase composition is not optimized. | Develop a gradient mobile phase to effectively separate the parent compound from its more polar degradation products. A common mobile phase consists of a buffer (e.g., ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol).[1][2][3] |
| Inappropriate column chemistry. | A C18 column is generally suitable for the separation of olaparib and its degradation products.[1][2][3] | |
| Difficulty in identifying degradation products. | Insufficient resolution or sensitivity of the mass spectrometer. | Utilize high-resolution mass spectrometry (e.g., Q-TOF) for accurate mass measurements to aid in the structural elucidation of the degradation products.[1][2] |
| Low abundance of degradation products. | Concentrate the sample or adjust the injection volume to improve the signal intensity of the degradants. |
Quantitative Data Summary
The following tables summarize the degradation of olaparib observed under various forced degradation conditions. This data can serve as a reference for designing stability studies for this compound.
Table 1: Summary of Olaparib Degradation under Forced Hydrolysis
| Condition | Reagent | Temperature | Duration | Degradation (%) | Reference |
| Acidic Hydrolysis | 1N HCl | 80°C | 1 hour | Significant Degradation | [5] |
| Acidic Hydrolysis | 5 M HCl | Not Specified | 30 min | 12.69 | [3] |
| Basic Hydrolysis | 1N NaOH | 80°C | 1 hour | Stable | [5] |
| Basic Hydrolysis | 5 M NaOH | Not Specified | 30 min | 2.60 | [3] |
| Basic Hydrolysis | 1 M NaOH | 60°C | Not Specified | Wide Degradation | [4][6][7][8] |
Note: The stability of olaparib in basic conditions appears to be concentration and temperature-dependent, with one study reporting stability at 1N NaOH and 80°C, while others show significant degradation at 1M and 5M NaOH at different temperatures.
Experimental Protocols
Protocol 1: Forced Acidic Degradation Study
-
Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration.
-
Stress Condition: To an aliquot of the stock solution, add an equal volume of 1N HCl.
-
Incubation: Incubate the mixture at 80°C for 1 hour.[5]
-
Neutralization: After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 1N NaOH.
-
Analysis: Dilute the neutralized solution with the mobile phase to an appropriate concentration and analyze by RP-HPLC.
Protocol 2: Forced Basic Degradation Study
-
Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent.
-
Stress Condition: To an aliquot of the stock solution, add an equal volume of 1N NaOH.
-
Incubation: Incubate the mixture at 80°C for 1 hour.[5]
-
Neutralization: After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 1N HCl.
-
Analysis: Dilute the neutralized solution with the mobile phase to an appropriate concentration and analyze by RP-HPLC.
Visualizations
Caption: Forced degradation experimental workflow.
Caption: Degradation pathways under hydrolytic stress.
References
- 1. Validated stability indicating assay method of olaparib: LC-ESI-Q-TOF-MS/MS and NMR studies for characterization of its new hydrolytic and oxidative forced degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. urotoday.com [urotoday.com]
- 3. turkjps.org [turkjps.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Separation, Identification and Quantification of process related Impurities and Stress Degradants of Olaparib by LC-ESI-Q-TOF-MS - ProQuest [proquest.com]
- 6. MassChemSite for In-Depth Forced Degradation Analysis of PARP Inhibitors Olaparib, Rucaparib, and Niraparib – Mass Analytica [mass-analytica.com]
- 7. researchgate.net [researchgate.net]
- 8. MassChemSite for In-Depth Forced Degradation Analysis of PARP Inhibitors Olaparib, Rucaparib, and Niraparib - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Impurity Profiling of 2-Fluorobenzyl Olaparib-d4 Standards
This guide provides researchers, scientists, and drug development professionals with essential information for identifying potential impurities in 2-Fluorobenzyl olaparib-d4 (B1164694) standards. The following sections offer troubleshooting advice and frequently asked questions to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is 2-Fluorobenzyl olaparib-d4 and why is impurity profiling crucial?
Answer: this compound is a deuterated analog of the PARP inhibitor olaparib (B1684210). In this specific analog, the cyclopropylcarbonyl group of olaparib is replaced by a 2-fluorobenzyl group, and four deuterium (B1214612) atoms are incorporated, likely on the phthalazinone ring or another strategic position, for use as an internal standard in quantitative bioanalytical assays.
Structure of 2-Fluorobenzyl Olaparib: ``` (Hypothesized structure based on the nomenclature) 4-((2-fluoro-5-((4-((2-fluorobenzyl)carbamoyl)piperazin-1-yl)carbonyl)phenyl)methyl)phthalazin-1(2H)-one-d4
Caption: A diagram illustrating a potential two-step synthesis and the points at which various process-related impurities can arise.
Potential Degradation Pathways
This diagram shows the likely degradation pathways for this compound under stress conditions, primarily focusing on hydrolysis.
Caption: A simplified diagram showing the formation of major degradation products through hydrolysis and oxidation.
"enhancing extraction recovery of 2-Fluorobenzyl olaparib-d4 from tissue samples"
This guide provides troubleshooting advice and detailed protocols for researchers working on the extraction of 2-Fluorobenzyl olaparib-d4 (B1164694) from tissue samples for analysis by methods such as LC-MS/MS. While 2-Fluorobenzyl olaparib-d4 is a specific deuterated internal standard, the principles and methodologies are analogous to those used for olaparib (B1684210) and other deuterated analogs (e.g., olaparib-d8).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a stable isotope-labeled (SIL) internal standard (IS) for olaparib. SIL internal standards are the preferred type for quantitative mass spectrometry assays.[1] Because their chemical and physical properties are nearly identical to the analyte of interest (olaparib), they provide the best compensation for variability during sample preparation, extraction, and analysis, leading to improved accuracy and precision.[1]
Q2: I am experiencing low recovery of my internal standard (IS). What are the primary causes?
Low recovery of an internal standard from tissue samples can stem from several factors, which can be broadly categorized as:
-
Inefficient Extraction: The chosen solvent system or extraction technique (e.g., LLE, SPE) may not be optimal for partitioning the analyte from the complex tissue homogenate into the extraction solvent.
-
Matrix Effects: Components of the tissue matrix, such as lipids and proteins, can interfere with the extraction process or cause ion suppression/enhancement in the mass spectrometer.[2]
-
Analyte Degradation: The IS may be unstable under the experimental conditions (e.g., pH, temperature, exposure to light), leading to degradation during homogenization, extraction, or storage.[3]
-
Procedural Losses: The analyte can be lost at various steps, such as incomplete phase separation during liquid-liquid extraction, irreversible binding to the solid-phase extraction sorbent, or loss during the solvent evaporation step.
Q3: My IS recovery is inconsistent across different samples in the same batch. What could be the issue?
Inconsistent recovery often points to variability in sample preparation or significant differences between individual tissue samples.[2] Key causes include:
-
Inconsistent Homogenization: Non-uniform tissue homogenization can lead to variable extraction efficiency.
-
Pipetting or Spiking Errors: Inaccurate or inconsistent addition of the IS to each sample is a common source of variability.[1]
-
Variable Matrix Effects: The composition of biological samples can differ, leading to varying degrees of matrix effects between samples.[1] For example, a necrotic tumor core will have a different matrix than a highly vascularized region.
-
Inconsistent Phase Separation or Elution: Minor differences in technique during liquid-liquid or solid-phase extraction steps can lead to variable recovery.
Troubleshooting Guide: Low Extraction Recovery
This section provides a systematic approach to diagnosing and resolving low recovery issues.
Problem: Consistently low recovery (<70%) for the internal standard.
| Potential Cause | Troubleshooting Step | Recommended Action |
| 1. Inefficient Homogenization | Evaluate tissue disruption | Ensure tissue is completely homogenized. For tough or fibrous tissues like lung or heart, consider pre-treatment with enzymes like collagenase before mechanical homogenization.[4][5] Mechanical methods like bead beating are effective for most other tissues.[4] |
| 2. Suboptimal LLE Solvent | Test different extraction solvents | The polarity of the extraction solvent is critical. If using a nonpolar solvent like methyl tert-butyl ether (MTBE) yields low recovery, try a more polar solvent like ethyl acetate.[6][7] Perform extractions in triplicate to ensure reproducibility. |
| 3. Suboptimal LLE pH | Adjust pH of the sample homogenate | The charge state of olaparib can affect its solubility in organic solvents. Adjusting the pH of the aqueous sample homogenate (e.g., to pH 9) before adding the organic solvent can improve partitioning and recovery.[7] |
| 4. Incomplete SPE Elution | Optimize SPE elution solvent | If the IS is retained too strongly on the SPE sorbent, recovery will be low. Increase the strength of the elution solvent. For example, if using 90:10 Methanol:Water, try 100% Methanol or add a small amount of a stronger solvent. Ensure the elution volume is sufficient to completely elute the compound. |
| 5. Analyte Degradation | Assess stability | Some compounds are sensitive to light, temperature, or oxygen.[3] Minimize exposure to harsh conditions by working quickly, using amber vials, and keeping samples on ice. Perform a stability test by comparing a freshly prepared sample to one that has undergone the entire extraction process. |
Quantitative Data Summary: Extraction Method Comparison
The following table summarizes hypothetical performance characteristics for different extraction methods based on published data for olaparib. This can guide your selection and optimization process.
| Method | Extraction Solvent/Sorbent | Typical Recovery | Pros | Cons |
| Protein Precipitation (PPT) | Acetonitrile | 85-95% | Fast, simple, inexpensive. | Not very selective; high potential for matrix effects.[1] |
| Liquid-Liquid Extraction (LLE) | Methyl tert-butyl ether (MTBE) | 90-105% | Good recovery, cleaner extracts than PPT.[6] | Can be labor-intensive, requires solvent evaporation. |
| Liquid-Liquid Extraction (LLE) | Ethyl Acetate | 90-105% | Effective for a range of polarities, good recovery.[7] | Can co-extract more interferences than MTBE. |
| Solid-Phase Extraction (SPE) | Mixed-Mode Cation Exchange | >90% | Highly selective, provides the cleanest extracts, minimizes matrix effects.[8] | More expensive, requires significant method development.[8] |
Experimental Protocols
Protocol 1: Tissue Homogenization (Mechanical)
-
Weigh a portion of the frozen tissue sample (e.g., 50-100 mg) into a 2 mL homogenization tube containing ceramic or steel beads.
-
Add 4 volumes of a suitable homogenization buffer (e.g., 20 mM ammonium (B1175870) acetate) per gram of tissue (e.g., 400 µL for 100 mg tissue).[6]
-
Spike the sample with the working solution of this compound to achieve the desired final concentration.
-
Homogenize the tissue using a bead beater instrument (e.g., 2 cycles of 45 seconds at 6000 rpm), resting the sample on ice for 2 minutes between cycles to prevent heating.
-
After homogenization, centrifuge the sample at >13,000 rpm for 10 minutes at 4°C to pellet cellular debris.[6]
-
The resulting supernatant is the tissue homogenate, ready for extraction.
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol is adapted from methods used for olaparib extraction from tumor homogenates.[6]
-
To 100 µL of the tissue homogenate supernatant, add 1 mL of methyl tert-butyl ether (MTBE).
-
Vortex vigorously for 5 minutes to ensure thorough mixing.
-
Centrifuge at 13,000 rpm for 10 minutes to separate the aqueous and organic layers.[6]
-
To ensure a clean separation, snap-freeze the aqueous (bottom) layer by dipping the tube in a dry ice/ethanol bath.
-
Carefully decant the organic (top) layer containing the analyte and IS into a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of a suitable mobile phase (e.g., 50:50 water:acetonitrile) for LC-MS analysis.[6]
Visualizations
Extraction and Analysis Workflow
The following diagram illustrates the general workflow for the extraction and quantification of this compound from tissue samples.
Caption: General workflow for tissue sample extraction and analysis.
Troubleshooting Decision Tree
Use this logical diagram to diagnose the root cause of poor internal standard recovery.
Caption: Decision tree for troubleshooting low IS recovery.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. welchlab.com [welchlab.com]
- 4. Evaluation of homogenization techniques for the preparation of mouse tissue samples to support drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative determination of niraparib and olaparib tumor distribution by mass spectrometry imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Characterization of Olaparib in Nanodelivery System and Target Cell Compartments by LC-MS/MS [mdpi.com]
- 8. chromatographyonline.com [chromatographyonline.com]
"strategies to improve reproducibility with 2-Fluorobenzyl olaparib-d4"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the reproducibility of experiments involving 2-Fluorobenzyl olaparib-d4 (B1164694).
Frequently Asked Questions (FAQs)
Q1: What is 2-Fluorobenzyl olaparib-d4 and what is its primary application?
A1: this compound is the deuterated form of 2-Fluorobenzyl olaparib (B1684210), which is a derivative of Olaparib. Olaparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes and is used in cancer therapy. The deuterated version, this compound, is primarily designed for use as an internal standard in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), to ensure the accuracy and precision of olaparib quantification in biological matrices.
Q2: How should this compound be stored to ensure its stability?
A2: Proper storage is critical for maintaining the integrity of this compound. While specific stability data for this particular analog is not widely published, based on the stability of olaparib and general guidelines for deuterated compounds, the following storage conditions are recommended:
-
Solid Form: Store at -20°C for long-term stability, protected from light and moisture.[1]
-
In Solution: If dissolved in a solvent such as DMSO, it is recommended to store aliquots at -80°C to minimize freeze-thaw cycles.[2] Solutions in DMSO or ethanol (B145695) may be stored at -20°C for up to one month.[1]
Q3: What are the potential sources of variability when using this compound as an internal standard?
A3: Several factors can contribute to variability and poor reproducibility in experiments using this compound as an internal standard. These include:
-
Isotopic Exchange: Deuterium (B1214612) atoms may exchange with protons from the solvent or matrix, especially if the deuterium labels are in labile positions.[3]
-
Differential Matrix Effects: The analyte and the internal standard may experience different degrees of ion suppression or enhancement from components in the biological matrix, leading to inaccurate quantification.[3][4]
-
Chemical Instability: Degradation of the compound due to improper storage or handling can lead to inconsistent results. Olaparib itself is known to degrade under acidic conditions.[5][6]
-
Impurity Profile: The presence of isotopic or chemical impurities in the internal standard can interfere with the measurement of the analyte.
Troubleshooting Guides
This section provides solutions to common problems encountered during the use of this compound in analytical assays.
Issue 1: High Variability in Quantitative Results
Possible Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Isotopic Exchange (Back-Exchange) | 1. Evaluate Deuterium Label Position: Determine if the deuterium labels on the this compound molecule are in chemically stable positions. Avoid acidic or basic conditions during sample preparation and storage if labels are in labile positions.[7] 2. Solvent Selection: Use aprotic solvents where possible to minimize the source of protons for exchange. |
| Differential Matrix Effects | 1. Matrix Effect Evaluation: Conduct a post-extraction addition experiment to assess the matrix effect on both the analyte and the internal standard.[3] 2. Chromatographic Separation: Optimize the LC method to ensure co-elution of the analyte and the internal standard. Even with co-elution, differential effects can occur.[4] 3. Sample Dilution: Dilute the sample with a suitable matrix-free solution to reduce the concentration of interfering components. |
| Inconsistent Pipetting or Dilution | 1. Calibrate Pipettes: Regularly calibrate all pipettes used for sample and standard preparation. 2. Standard Operating Procedures (SOPs): Follow strict SOPs for all dilution and pipetting steps to ensure consistency. |
Issue 2: Poor Peak Shape or Shifting Retention Times in LC-MS Analysis
Possible Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Column Degradation | 1. Column Washing: Implement a robust column washing procedure after each analytical run. 2. Guard Column: Use a guard column to protect the analytical column from contaminants in the sample matrix. |
| Mobile Phase Issues | 1. Fresh Mobile Phase: Prepare fresh mobile phase daily and ensure it is properly degassed. 2. pH Control: Ensure the pH of the mobile phase is consistent and appropriate for the analyte and column chemistry. |
| Sample Solvent Mismatch | 1. Solvent Compatibility: Ensure the solvent used to dissolve the sample is compatible with the mobile phase to avoid peak distortion. Ideally, the sample solvent should be the same as or weaker than the initial mobile phase. |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution (1 mg/mL):
-
Accurately weigh 1 mg of this compound.
-
Dissolve in 1 mL of high-purity DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store in amber glass vials at -80°C.
-
-
Working Solutions:
-
Prepare a series of working solutions by serially diluting the stock solution with an appropriate solvent (e.g., acetonitrile (B52724) or methanol).
-
The concentration of the working solutions should be appropriate for spiking into calibration standards and quality control samples.
-
Store working solutions at -20°C and bring to room temperature before use.
-
Protocol 2: Sample Preparation using Protein Precipitation
This protocol is a general guideline for the extraction of olaparib and its internal standard from plasma samples.
-
Sample Thawing: Thaw plasma samples at room temperature.
-
Spiking: To 100 µL of plasma, add 10 µL of the this compound working solution.
-
Protein Precipitation: Add 300 µL of cold acetonitrile containing 0.1% formic acid.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Injection: Inject an appropriate volume into the LC-MS/MS system.
Visualizations
Caption: Experimental workflow for bioanalytical sample preparation and analysis.
Caption: Troubleshooting logic for addressing high variability in quantitative results.
References
Validation & Comparative
A Comparative Guide to Internal Standards for Olaparib Quantification: Olaparib-d8 vs. 2-Fluorobenzyl olaparib-d4
For Researchers, Scientists, and Drug Development Professionals
In the bioanalytical quantification of the PARP inhibitor olaparib (B1684210), the selection of an appropriate internal standard (IS) is critical for achieving accurate and reproducible results, particularly in complex matrices like plasma. An ideal internal standard should mimic the analyte's behavior throughout sample processing and analysis to compensate for variability. This guide provides a comparison of two stable isotope-labeled internal standards (SIL-ISs) for olaparib: the widely used olaparib-d8 (B11931777) and the derivatized alternative, 2-Fluorobenzyl olaparib-d4 (B1164694) .
While extensive peer-reviewed data is available for olaparib-d8, demonstrating its suitability in various bioanalytical methods, public data on the performance of 2-Fluorobenzyl olaparib-d4 is limited. This guide, therefore, presents a summary of validated performance data for olaparib-d8 and a theoretical assessment of this compound based on the principles of chemical derivatization in mass spectrometry.
Performance Data Comparison
The following table summarizes the performance characteristics of olaparib-d8 as an internal standard in a validated LC-MS/MS method for olaparib quantification in human plasma.
| Performance Metric | Olaparib with Olaparib-d8 as IS | Notes |
| Linearity (r²) | ≥0.9994 | Demonstrates a strong linear relationship between concentration and response.[1][2] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | High sensitivity is achieved with this internal standard.[3] |
| Upper Limit of Quantification (ULOQ) | 50,000 ng/mL | A wide dynamic range is possible, accommodating various clinical concentrations.[3] |
| Intra-assay Precision (%CV) | < 11% | Indicates good repeatability within the same analytical run.[3] |
| Inter-assay Precision (%CV) | ≤9.3% at LLOQ, ≤5.7% at other levels | Shows high reproducibility across different analytical runs.[1][2] |
| Accuracy (% Deviation from Nominal) | < 9% | The measured values are very close to the true values.[3] |
| Accuracy (Inter- and Intra-assay) | within ±7.6% | High accuracy is maintained under different conditions.[1][2] |
| Retention Time | ~1.37 min (co-elutes with olaparib) | Co-elution is crucial for effective compensation of matrix effects.[3] |
Data for this compound is not publicly available in peer-reviewed literature.
Theoretical Comparison of Internal Standard Characteristics
| Characteristic | Olaparib-d8 | This compound (Theoretical) |
| Structural Similarity | Very high, differs only by isotopic substitution. | High, but with an added 2-fluorobenzyl group. |
| Physicochemical Properties | Nearly identical to olaparib, ensuring similar extraction recovery and chromatographic behavior. | May have altered polarity and chromatographic retention time due to the fluorobenzyl group. |
| Ionization Efficiency | Identical to olaparib, providing optimal compensation for matrix effects. | The fluorobenzyl group may enhance ionization efficiency, potentially increasing sensitivity. |
| Chromatographic Co-elution | Generally co-elutes with olaparib, which is ideal for correcting matrix effects.[3] | Unlikely to co-elute with olaparib due to the structural modification. This could lead to differential matrix effects. |
| Risk of Isotopic Exchange | Low, as deuterium (B1214612) labels are typically placed on stable positions. | Similar low risk for the d4 core, but the stability of the derivatization linkage would need to be assessed. |
Experimental Protocols
Below are representative experimental methodologies for the quantification of olaparib using a deuterated internal standard, based on published literature.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To a plasma sample, add the internal standard solution (e.g., olaparib-d8 in methanol).
-
Perform liquid-liquid extraction by adding an organic solvent such as methyl tert-butyl ether.[4]
-
Vortex the mixture to ensure thorough mixing and then centrifuge to separate the organic and aqueous layers.[4]
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
Chromatographic Column: A C18 column is commonly used for separation (e.g., Waters UPLC® BEH C18, 2.1 × 50 mm, 1.7 µm).[3]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) is typical.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) is used for detection.[1][2]
Visualizations
Logical Relationships: The Ideal Internal Standard
The choice of an internal standard is guided by several key principles that ensure its ability to accurately correct for analytical variability. A stable isotope-labeled internal standard is considered the "gold standard" because its physicochemical properties are nearly identical to the analyte.
Experimental Workflow: Olaparib Quantification
The following diagram illustrates a typical workflow for the quantification of olaparib in plasma samples using an internal standard and LC-MS/MS analysis.
Discussion and Conclusion
Olaparib-d8 stands as a well-validated and reliable internal standard for the quantification of olaparib. Its structural and chemical similarity to the analyte ensures that it effectively tracks olaparib through sample preparation and analysis, providing excellent accuracy and precision as demonstrated in multiple studies.[1][2][3] The co-elution of olaparib-d8 with olaparib is a key advantage, as it offers the best possible correction for matrix-induced ionization variability.
This compound , as a derivatized internal standard, presents a different set of considerations. Chemical derivatization is a technique often employed to improve the analytical properties of a molecule, such as enhancing its ionization efficiency or altering its chromatographic retention. The addition of a 2-fluorobenzyl group could potentially increase the sensitivity of the assay. However, this structural modification means it will not behave identically to olaparib. The difference in retention time between the derivatized standard and the native analyte could expose them to different co-eluting matrix components, potentially leading to differential matrix effects and compromising quantification accuracy.
Recommendation: For routine bioanalysis and studies requiring regulatory submission, olaparib-d8 is the recommended internal standard due to its proven performance and adherence to the "gold standard" principle of being a stable isotope-labeled analog that is chemically and chromatographically identical to the analyte. The use of This compound would require a thorough validation to demonstrate that it can provide reliable quantification despite the structural differences with olaparib. It may be considered in specific research applications where, for instance, enhanced sensitivity is a primary goal and potential issues with differential matrix effects have been carefully evaluated and ruled out.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of a high-performance liquid chromatography-tandem mass spectrometry assay quantifying olaparib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Quantitative determination of niraparib and olaparib tumor distribution by mass spectrometry imaging - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Inter-Laboratory Validation of Olaparib Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of olaparib (B1684210), a potent Poly (ADP-ribose) polymerase (PARP) inhibitor crucial in targeted cancer therapy. The objective is to offer a comparative analysis of various methodologies, presenting supporting experimental data to aid in the selection and implementation of robust analytical techniques for research and clinical applications. While this guide focuses on established methods, it is important to note that specific details regarding an inter-laboratory validation of an olaparib assay utilizing "2-Fluorobenzyl olaparib-d4" as an internal standard are not prominently available in the reviewed literature. The data herein is synthesized from multiple independent laboratory validations to provide a broad perspective on method performance, with a focus on commonly employed deuterated internal standards such as [²H₈]-olaparib.
The quantification of olaparib in biological matrices is predominantly achieved through Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). While both methods offer reliability, they present distinct advantages and performance characteristics. LC-MS/MS is generally favored for its higher sensitivity and selectivity, making it ideal
A Comparative Performance Analysis of Stable Isotope-Labeled Internal Standards for Olaparib Quantification
For researchers, scientists, and drug development professionals engaged in the bioanalysis of the PARP inhibitor olaparib (B1684210), the selection of an appropriate internal standard is paramount for achieving accurate and reliable quantitative data. This guide provides a comprehensive comparison of two types of stable isotope-labeled internal standards: deuterated and carbon-13 labeled standards. While direct comparative performance data for a specific "2-Fluorobenzyl olaparib-d4" versus a carbon-13 labeled olaparib is not publicly available, this guide draws upon established principles of bioanalytical method validation and available data for deuterated olaparib analogs to offer a thorough evaluation of their respective strengths and weaknesses.
The ideal internal standard (IS) should exhibit identical physicochemical properties to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thus providing accurate correction for experimental variability. Stable isotope labeling, where atoms in the drug molecule are replaced with their heavier isotopes, is the gold standard approach. The two most common isotopes used for this purpose are deuterium (B1214612) (²H) and carbon-13 (¹³C).
Theoretical Performance Comparison: Deuterated vs. Carbon-13 Labeled Standards
The choice between a deuterated and a carbon-13 labeled internal standard involves a trade-off between cost and analytical performance. Deuterated standards are often more readily available and less expensive to synthesize.[1] However, they can present challenges that may impact assay accuracy and robustness.[1] Carbon-13 labeled standards, while typically more costly, are generally considered the superior choice for bioanalytical applications due to their greater stability and closer mimicry of the unlabeled analyte.[2][3]
| Feature | Deuterated Internal Standard (e.g., this compound) | Carbon-13 Labeled Internal Standard | Rationale & Impact on Performance |
| Chromatographic Co-elution | Often exhibits a slight retention time shift, typically eluting earlier than the unlabeled analyte.[2][4] | Co-elutes perfectly with the unlabeled analyte.[3][5] | The "isotope effect" of deuterium can alter the physicochemical properties of the molecule, leading to chromatographic separation from the analyte. This can result in inaccurate quantification if matrix effects vary across the peak.[6] Perfect co-elution ensures that the analyte and IS experience the same matrix effects, leading to more accurate correction. |
| Isotopic Stability | Can be susceptible to back-exchange of deuterium with protons from the solvent, especially if the label is on an exchangeable site (e.g., -OH, -NH).[1] | Highly stable with no risk of isotopic exchange.[1][7] | Loss of the isotopic label can lead to an underestimation of the analyte concentration and compromise the integrity of the results. The stability of the ¹³C label ensures the reliability of the internal standard throughout the entire analytical workflow. |
| Correction for Matrix Effects | The chromatographic shift can lead to differential ion suppression or enhancement between the analyte and the IS, potentially compromising accurate quantification.[8] | Provides more accurate compensation for matrix effects due to identical elution profiles and ionization behavior.[2][5] | In complex biological matrices, co-eluting endogenous components can significantly impact the ionization of the analyte. An internal standard that perfectly mimics the analyte's behavior is crucial for accurate correction of these matrix effects. |
| Cost of Synthesis | Generally less expensive and more readily available.[9] | Typically more expensive due to the more complex synthetic routes required.[10] | The cost-effectiveness of deuterated standards is a primary reason for their widespread use. However, the potential for compromised data quality may outweigh the initial cost savings in critical studies. |
Quantitative Performance Data for Olaparib Analysis
The following table summarizes typical validation parameters for the quantification of olaparib using a deuterated internal standard ([²H₈]-olaparib), as reported in published literature. While specific data for a carbon-13 labeled olaparib standard is not available, the expected performance characteristics are included for comparison based on the theoretical advantages discussed above.
| Validation Parameter | Deuterated Olaparib Standard ([²H₈]-olaparib) Performance | Expected Performance of a Carbon-13 Labeled Olaparib Standard |
| Linearity (r²) | ≥ 0.9994[11] | ≥ 0.999 |
| Accuracy (% Deviation) | < 9%[12] | Expected to be ≤ 9%, with potentially lower variability |
| Precision (% CV) | < 11%[12] | Expected to be ≤ 11%, with potentially lower variability and improved reproducibility |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[12] | Comparable to deuterated standard, dependent on instrument sensitivity |
| Recovery (%) | >83%[13] | Comparable to deuterated standard |
Experimental Protocols
A robust and validated bioanalytical method is crucial for the accurate quantification of olaparib in biological matrices. The following outlines a typical experimental protocol based on published liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for olaparib, which commonly utilize a deuterated internal standard.[11][12][14]
Sample Preparation (Liquid-Liquid Extraction)
-
Thaw frozen plasma samples, calibration standards, and quality control (QC) samples on ice.
-
To 100 µL of plasma, add 1 mL of ethyl acetate (B1210297) containing the internal standard (e.g., [²H₈]-olaparib at 10 ng/mL).[12]
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge at 13,200 rpm for 10 minutes to separate the organic and aqueous layers.[12]
-
Transfer the supernatant (organic layer) to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of a 50:50 (v/v) mixture of water and acetonitrile.[12]
LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., Waters UPLC® BEH C18, 2.1 × 50 mm, 1.7 µm).[12]
-
Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution: A gradient program is typically used to achieve optimal separation of olaparib from endogenous matrix components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
Method Validation
The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision (intra- and inter-day)
-
Matrix Effect
-
Recovery
-
Stability (freeze-thaw, bench-top, long-term)
Visualizing the Workflow and Key Concepts
To better illustrate the experimental process and the theoretical differences between the internal standards, the following diagrams were generated using Graphviz.
Caption: Bioanalytical workflow for olaparib quantification.
Caption: Key performance differences between internal standards.
Conclusion
While deuterated internal standards are widely used in the bioanalysis of olaparib and can provide acceptable performance, carbon-13 labeled standards are theoretically superior for achieving the highest levels of accuracy and data reliability. The perfect co-elution and greater isotopic stability of ¹³C-labeled standards provide more robust correction for matrix effects and minimize the risk of analytical errors. For pivotal studies in drug development and therapeutic drug monitoring where data integrity is critical, the investment in a carbon-13 labeled internal standard for olaparib is highly recommended.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ukisotope.com [ukisotope.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. ijapbjournal.com [ijapbjournal.com]
- 14. ashdin.com [ashdin.com]
Navigating the Analytical Landscape: A Comparative Guide to Obtaining a Certificate of Analysis for 2-Fluorobenzyl olaparib-d4
For researchers and drug development professionals, the purity, identity, and stability of a research compound are paramount. A Certificate of Analysis (CoA) is the cornerstone of this assurance, providing a detailed summary of the analytical testing performed on a specific batch of a compound. This guide offers a comparative overview of the process and expected data when obtaining a CoA for 2-Fluorobenzyl olaparib-d4 (B1164694), a deuterated analog of the PARP inhibitor Olaparib, and compares it with its close alternatives, Olaparib-d4 and the parent compound, Olaparib.
Understanding the Alternatives
Before delving into the specifics of a CoA, it is essential to understand the context of 2-Fluorobenzyl olaparib-d4 and its common alternatives:
-
This compound: A deuterated internal standard used in pharmacokinetic studies of Olaparib, where the deuterium (B1214612) labeling is on a part of the molecule distinct from the cyclopropylcarbonyl group. This specific labeling can be crucial for certain mass spectrometry-based bioanalytical assays.
-
Olaparib-d4: A more common deuterated internal standard for Olaparib, with the deuterium atoms typically located on the cyclopropylcarbonyl moiety.[1][2][3]
-
Olaparib: The non-labeled active pharmaceutical ingredient (API), a potent poly (ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy.[4]
The choice between these compounds depends on the specific requirements of the research, particularly the analytical methods being employed.
Comparative Analysis of a Certificate of Analysis
The process of obtaining a CoA typically involves purchasing the compound from a reputable supplier. Leading suppliers such as MedChemExpress, Cayman Chemical, and LGC Standards (which includes Toronto Research Chemicals) provide a CoA with each product. While a specific CoA for this compound is typically provided upon purchase, we can construct a comparative summary based on the information available for it and its alternatives.
Data Presentation: A Comparative Overview
The following table summarizes the typical quantitative data you can expect to find on a CoA for this compound and its alternatives.
| Parameter | This compound (Expected) | Olaparib-d4 | Olaparib |
| Appearance | White to off-white solid | White to off-white solid | Crystalline solid |
| Molecular Formula | C24H19D4FN4O3 | C24H19D4FN4O3[1][2] | C24H23FN4O3 |
| Molecular Weight | 438.5 g/mol | 438.5 g/mol [1][2] | 434.46 g/mol |
| Purity (by HPLC) | ≥98% | ≥98% | ≥98% |
| Identity (by ¹H NMR, MS) | Conforms to structure | Conforms to structure | Conforms to structure |
| Deuterium Incorporation | ≥99% deuterated forms (d1-d4) | ≥99% deuterated forms (d1-d4)[1][2] | Not Applicable |
| Solubility | Soluble in DMSO and DMF | Soluble in DMSO and DMF[2] | Soluble in DMSO and DMF |
| Storage Conditions | -20°C for long-term storage | 4°C for long-term storage[2] | -20°C for long-term storage |
Experimental Protocols: A Closer Look at Analytical Methods
A comprehensive CoA will reference the analytical methods used to generate the reported data. Below are detailed methodologies for key experiments typically cited.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
-
Objective: To determine the chemical purity of the compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of two solvents, typically:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program: A linear gradient from 5% to 95% Solvent B over a specified time (e.g., 15 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at a specific wavelength (e.g., 254 nm).
-
Data Analysis: The peak area of the main compound is compared to the total peak area of all components to calculate the purity percentage.
Mass Spectrometry (MS) for Identity Confirmation
-
Objective: To confirm the molecular weight of the compound.
-
Instrumentation: A mass spectrometer, often coupled with an HPLC system (LC-MS).
-
Ionization Source: Electrospray Ionization (ESI) is commonly used.
-
Analysis Mode: Positive or negative ion mode, depending on the compound's properties.
-
Data Analysis: The resulting mass spectrum will show a peak corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻), confirming the compound's molecular weight.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Confirmation
-
Objective: To confirm the chemical structure of the compound.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or 500 MHz).
-
Solvent: A deuterated solvent in which the compound is soluble (e.g., DMSO-d6).
-
Data Analysis: The chemical shifts, integration, and splitting patterns of the proton signals in the ¹H NMR spectrum are compared to the expected spectrum for the compound's structure. For deuterated compounds, the absence of signals at the deuterated positions confirms successful labeling.
Visualizing the Process and Relationships
To better understand the workflow of obtaining and analyzing a CoA and the relationship between the compounds, the following diagrams are provided.
Conclusion
Obtaining a Certificate of Analysis for this compound, or any research compound, is a critical step in ensuring the validity and reproducibility of experimental results. While the specific data points may vary slightly between suppliers, the core information regarding identity, purity, and, for isotopically labeled compounds, the extent of labeling, remains consistent. By understanding the typical contents of a CoA and the analytical methods employed, researchers can confidently assess the quality of their materials and proceed with their studies with a higher degree of certainty. When choosing an internal standard, a careful consideration of the specific analytical needs will guide the selection between this compound and other available deuterated analogs.
References
A Comparative Guide to Confirming the Isotopic Purity of 2-Fluorobenzyl Olaparib-d4
For researchers, scientists, and drug development professionals, ensuring the isotopic purity of deuterated compounds like 2-Fluorobenzyl olaparib-d4 (B1164694) is critical for the accuracy and reliability of pharmacokinetic and metabolic studies. This guide provides an objective comparison of the primary analytical methods used for this purpose: High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. We present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection and implementation of the most suitable technique.
The two principal methods for determining isotopic purity are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Each offers distinct advantages and provides complementary information. HRMS excels in sensitivity and its ability to resolve and quantify different isotopologues (molecules that differ only in their isotopic composition), while NMR provides detailed structural information and the precise location of deuterium (B1214612) incorporation.
Quantitative Data Comparison
The following tables summarize the key performance metrics for HRMS and NMR in the analysis of isotopic purity for a deuterated pharmaceutical compound like 2-Fluorobenzyl olaparib-d4.
Table 1: Performance Comparison of HRMS and NMR for Isotopic Purity Analysis
| Parameter | High-Resolution Mass Spectrometry (HRMS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Measurement | Mass-to-charge ratio (m/z) of isotopologues | Chemical shift and signal intensity |
| Information Provided | Isotopic distribution (d0, d1, d2, d3, d4, etc.), Isotopic Enrichment (%) | Position of deuterium labeling, Relative isotopic purity at specific sites |
| Sensitivity | High (picogram to femtogram level) | Moderate to low (microgram to milligram level) |
| Sample Consumption | Very low (nanogram level)[1][2] | High (milligram level) |
| Precision | High (<1% RSD achievable) | Good (1-5% RSD typical) |
| Accuracy | High, dependent on resolution and calibration | High, dependent on proper experimental setup (e.g., relaxation delays) |
| Throughput | High | Low to moderate |
| Confirmation of Labeling Site | Indirect (requires fragmentation, e.g., MS/MS)[1] | Direct and unambiguous |
Table 2: Typical Experimental Parameters
| Parameter | LC-HRMS | ¹H NMR | ²H NMR |
| Instrumentation | Orbitrap or TOF Mass Spectrometer | 400-600 MHz NMR Spectrometer | 400-600 MHz NMR Spectrometer with deuterium probe |
| Sample Preparation | Protein precipitation or Liquid-liquid extraction | Dissolution in a suitable non-deuterated solvent | Dissolution in a suitable non-deuterated solvent |
| Data Acquisition Time | 5-15 minutes per sample | 5-30 minutes per sample | 30 minutes to several hours per sample |
| Key Acquisition Parameter | Mass resolution > 60,000 | Long relaxation delay (5x T1)[3][4] | Long relaxation delay, appropriate pulse width |
| Data Analysis | Integration of extracted ion chromatograms for each isotopologue | Integration of proton signals corresponding to labeled and unlabeled positions | Integration of deuterium signals |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for the analysis of Olaparib and other deuterated pharmaceuticals and can be adapted for this compound.
Method 1: Isotopic Purity Determination by LC-HRMS
This method combines the separation power of liquid chromatography with the high mass accuracy and resolution of HRMS to determine the isotopic distribution of this compound.
1. Sample Preparation (from Plasma)
-
Protein Precipitation (PPT):
-
To 100 µL of plasma, add 300 µL of acetonitrile (B52724) containing an internal standard (e.g., a different deuterated analog of Olaparib).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Liquid-Liquid Extraction (LLE):
-
To 100 µL of plasma, add a suitable internal standard and 500 µL of an organic solvent (e.g., methyl tert-butyl ether).
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
2. LC-HRMS Parameters
-
Liquid Chromatography:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from any impurities.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
High-Resolution Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Analyzer: Orbitrap or TOF.
-
Resolution: > 60,000 FWHM.
-
Scan Range: m/z 150-1000.
-
Data Acquisition: Full scan mode.
-
3. Data Analysis
-
Extract the ion chromatograms for the theoretical m/z values of the unlabeled (d0) and all deuterated isotopologues (d1, d2, d3, d4) of 2-Fluorobenzyl olaparib.
-
Integrate the peak areas for each isotopologue.
-
Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas.
-
The isotopic purity is reported as the percentage of the desired deuterated species (d4).
Method 2: Isotopic Purity and Site of Labeling Confirmation by NMR Spectroscopy
NMR spectroscopy is invaluable for confirming the structural integrity and pinpointing the location of the deuterium labels.
1. Sample Preparation
-
Dissolve approximately 5-10 mg of this compound in a suitable non-deuterated solvent (e.g., DMSO, chloroform) to a final concentration of 10-20 mg/mL in an NMR tube.
2. ¹H NMR Spectroscopy
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Experiment: Standard 1D proton NMR.
-
Key Parameters:
-
Data Analysis:
-
Integrate the signals of the protons that are expected to be replaced by deuterium.
-
Compare these integrals to the integrals of protons in the unlabeled regions of the molecule.
-
The reduction in the integral of a specific proton signal corresponds to the extent of deuteration at that site.
-
3. ²H NMR Spectroscopy
-
Instrument: NMR spectrometer equipped with a deuterium probe.
-
Experiment: 1D deuterium NMR.
-
Key Parameters:
-
Number of Scans: Can be significantly higher than ¹H NMR due to the lower sensitivity of the deuterium nucleus.
-
Relaxation Delay (d1): A long relaxation delay is crucial for quantitative accuracy.
-
-
Data Analysis:
-
Observe the signals in the deuterium spectrum, which directly correspond to the deuterated positions.
-
The chemical shifts of the deuterium signals confirm the labeling positions.
-
The relative integrals of the different deuterium signals can provide information on the relative isotopic purity at each labeled site.
-
Workflow and Logic Diagrams
The following diagrams, generated using Graphviz, illustrate the experimental workflows for confirming the isotopic purity of this compound.
Comparison of Alternatives
While HRMS and NMR are the gold-standard techniques, other methods have been used for isotopic analysis, though they are generally less suitable for complex pharmaceutical compounds.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly sensitive but requires the analyte to be volatile and thermally stable, which is often not the case for complex molecules like Olaparib. Derivatization can sometimes be used to improve volatility, but this adds complexity to the sample preparation.
-
Isotope Ratio Mass Spectrometry (IRMS): IRMS is extremely precise for measuring isotope ratios of small molecules but is not suitable for determining the isotopic purity of a large, intact molecule like this compound.
Conclusion
A comprehensive approach utilizing both LC-HRMS and NMR spectroscopy is recommended for the definitive confirmation of the isotopic purity of this compound. LC-HRMS provides a highly sensitive and accurate measurement of the isotopic distribution, while NMR spectroscopy offers unambiguous confirmation of the deuterium labeling positions and structural integrity. The choice between protein precipitation and liquid-liquid extraction for sample preparation will depend on the specific matrix and the required level of cleanliness for the LC-MS analysis. By employing the detailed protocols and understanding the comparative performance of these methods, researchers can confidently and accurately characterize their deuterated compounds, ensuring the integrity of their subsequent studies.
References
- 1. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Building Block. The relaxation delay [imserc.northwestern.edu]
- 4. Beyond Structural Elucidation - Introduction to qNMR Part III - Relaxation Delays — Nanalysis [nanalysis.com]
A Comparative Guide to the Robustness Testing of an Analytical Method for Olaparib using 2-Fluorobenzyl olaparib-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the robustness of an analytical method for the quantification of the PARP inhibitor olaparib (B1684210), utilizing 2-Fluorobenzyl olaparib-d4 (B1164694) as a stable isotope-labeled internal standard (SIL-IS) versus alternative analytical approaches. The robustness of an analytical method is a critical parameter evaluated during method validation to ensure its reliability and reproducibility under normal, slightly varied operational conditions.[1][2][3] The use of a SIL-IS like 2-Fluorobenzyl olaparib-d4 is considered the gold standard in quantitative bioanalysis, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, due to its ability to compensate for variability during sample preparation and analysis.[4]
Comparative Analysis of Analytical Approaches
The quantification of olaparib in biological matrices is predominantly performed using LC-MS/MS due to its high sensitivity and selectivity.[5][6][7] The choice of internal standard is a critical factor influencing the robustness of the method.
| Analytical Approach | Description | Advantages in Robustness Testing | Potential Disadvantages |
| Using this compound (SIL-IS) | A deuterated analog of olaparib is used as the internal standard. It has a slightly higher mass but is chemically identical to the analyte. | - Co-elutes with the analyte, experiencing similar matrix effects and ionization suppression/enhancement. - Compensates for variability in extraction recovery and instrument response. - Provides high accuracy and precision even with minor variations in chromatographic conditions.[4] | - Higher cost of the deuterated standard. - Potential for isotopic cross-contamination if the purity of the SIL-IS is not high. |
| Using a Structural Analog as Internal Standard | A molecule with similar chemical properties to olaparib but a different structure is used as the internal standard. | - More cost-effective than a SIL-IS. - Can compensate for some variability in sample preparation. | - May not co-elute perfectly with the analyte, leading to differential matrix effects. - Different ionization efficiencies can lead to greater variability in results when chromatographic conditions are altered.[4] - Selection of a suitable analog that truly mimics the analyte's behavior can be challenging. |
| External Standard Method (No Internal Standard) | Quantification is based on a calibration curve generated from external standards without the use of an internal standard. | - Simplest and most cost-effective approach. | - Highly susceptible to variations in sample preparation, injection volume, and instrument response. - Generally not considered robust enough for bioanalytical applications where high accuracy and precision are required. |
Experimental Data and Protocols
Robustness Testing Protocol
To assess the robustness of an analytical method for olaparib using this compound, key parameters of the LC-MS/MS method are intentionally varied within a predefined range.[4] The effect of these variations on the calculated analyte concentration is then evaluated.
1. LC-MS/MS Instrumentation and Conditions (Typical)
-
Liquid Chromatography: Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm).[7]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient is typically employed for optimal separation.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
MRM Transitions:
-
Olaparib: m/z 435.2 → 381.2
-
This compound: m/z 447.2 → 381.2 (example transition, actual may vary)
-
2. Robustness Parameters and Acceptance Criteria
The following table summarizes the typical parameters varied during a robustness study and the generally accepted criteria for the results, expressed as the Relative Standard Deviation (%RSD) of the quality control (QC) samples.
| Parameter | Variation | Acceptance Criteria (%RSD) |
| Mobile Phase pH | ± 0.2 units | ≤ 15% |
| Column Temperature | ± 5 °C | ≤ 15% |
| Flow Rate | ± 10% of the nominal value | ≤ 15% |
| Mobile Phase Composition | ± 2% absolute in the organic phase proportion | ≤ 15% |
| Different Analyst | Two different analysts perform the analysis | ≤ 15% |
| Different Instrument | Analysis performed on two different LC-MS/MS systems | ≤ 15% |
Note: Acceptance criteria can vary depending on the specific application and regulatory guidelines (e.g., FDA, ICH).[8][9][10]
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the robustness testing of the olaparib analytical method.
Caption: Logical relationship of parameters in robustness testing.
Conclusion
The robustness of an analytical method is a cornerstone of reliable drug analysis. The use of a stable isotope-labeled internal standard, such as this compound, provides a significant advantage in mitigating the effects of unavoidable small variations in experimental conditions. This leads to a more robust and reliable analytical method for the quantification of olaparib, which is crucial for accurate pharmacokinetic and clinical studies. While the initial cost of a SIL-IS may be higher, the long-term benefits of improved data quality and method reliability often outweigh this investment.
References
- 1. scribd.com [scribd.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. database.ich.org [database.ich.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ashdin.com [ashdin.com]
- 7. A Sensitive and Robust Ultra HPLC Assay with Tandem Mass Spectrometric Detection for the Quantitation of the PARP Inhibitor Olaparib (AZD2281) in Human Plasma for Pharmacokinetic Application [mdpi.com]
- 8. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 9. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Safety Operating Guide
A Guide to the Safe Disposal of 2-Fluorobenzyl Olaparib-d4
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 2-Fluorobenzyl olaparib-d4 (B1164694), a deuterated analog of the PARP inhibitor olaparib. Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.
Hazard Profile of Olaparib-d4
2-Fluorobenzyl olaparib-d4 is classified as a hazardous substance with the following key characteristics identified in its Safety Data Sheet (SDS)[1]:
-
Health Hazards: May damage fertility or the unborn child and causes damage to organs through prolonged or repeated exposure[1].
-
Irritation: Causes skin and serious eye irritation, and may cause respiratory irritation[1].
Given these hazards, it is imperative that this compound be managed as hazardous waste from the point of use through to its final disposal.
Quantitative Data Summary
While specific quantitative disposal limits are determined by local regulations, the hazard classifications provide a clear directive for stringent waste management.
| Hazard Classification | GHS Code | Description | Citation |
| Acute Toxicity (Oral) | H301 | Toxic if swallowed | [1] |
| Reproductive Toxicity | H360 | May damage fertility or the unborn child | [1] |
| Specific Target Organ Toxicity (Repeated Exposure) | H372 | Causes damage to organs through prolonged or repeated exposure | [1] |
| Skin Irritation | H315 | Causes skin irritation | [1] |
| Eye Irritation | H319 | Causes serious eye irritation | [1] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | [1] |
Experimental Protocol: Disposal Procedure for this compound
This protocol outlines the standard operating procedure for the collection and disposal of this compound waste in a laboratory setting.
1.0 Personal Protective Equipment (PPE)
1.1 Before handling the compound or its waste, ensure all required PPE is worn as specified in the SDS. This includes, but is not limited to:
- Safety goggles or face shield[3].
- Chemical-resistant gloves (e.g., nitrile)[3].
- A lab coat[3].
- Closed-toe shoes. 1.2 Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols[3][4].
2.0 Waste Segregation and Collection
2.1 Solid Waste: 2.1.1 Collect all solid waste contaminated with this compound, including unused compound, contaminated filter paper, and disposable labware (e.g., pipette tips, weighing boats). 2.1.2 Place this waste into a dedicated, clearly labeled hazardous waste container. The container must be made of a material compatible with the chemical. 2.1.3 The label should include:
- The words "Hazardous Waste".
- The full chemical name: "this compound".
- The associated hazards (e.g., "Toxic," "Reproductive Hazard").
- The date the waste was first added to the container.
2.2 Liquid Waste: 2.2.1 Collect all liquid waste containing this compound, such as solutions from experiments or contaminated solvents from cleaning glassware. 2.2.2 Pour the liquid waste into a dedicated, sealed, and shatter-resistant hazardous waste container. 2.2.3 Ensure the container is properly labeled as described in section 2.1.3. 2.2.4 Crucially, do not dispose of this chemical down the drain or in regular trash[1]. This is to prevent contamination of water systems and harm to aquatic life[5].
2.3 Contaminated Sharps: 2.3.1 Any sharps (e.g., needles, razor blades) contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof. 2.3.2 The sharps container must also be labeled as hazardous waste with the chemical name and associated hazards.
3.0 Decontamination
3.1 Thoroughly decontaminate all non-disposable equipment and work surfaces that have come into contact with the compound. 3.2 Use a suitable solvent (e.g., ethanol (B145695) or isopropanol) to wipe down surfaces, and collect the cleaning materials (e.g., wipes, paper towels) as solid hazardous waste[4].
4.0 Storage and Disposal
4.1 Store the sealed and labeled hazardous waste containers in a designated, secure secondary containment area away from incompatible materials. 4.2 Follow your institution's specific procedures for arranging the pickup and disposal of hazardous chemical waste by a licensed disposal company. 4.3 Complete all necessary waste disposal forms as required by your institution's Environmental Health and Safety (EHS) department.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines for any additional requirements.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
